molecular formula C7H17BrN2 B1364149 1-Propylpiperazine hydrobromide CAS No. 71888-56-7

1-Propylpiperazine hydrobromide

Cat. No.: B1364149
CAS No.: 71888-56-7
M. Wt: 209.13 g/mol
InChI Key: MCTXSOYQCYXGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpiperazine hydrobromide is a useful research compound. Its molecular formula is C7H17BrN2 and its molecular weight is 209.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propylpiperazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpiperazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71888-56-7

Molecular Formula

C7H17BrN2

Molecular Weight

209.13 g/mol

IUPAC Name

1-propylpiperazine;hydrobromide

InChI

InChI=1S/C7H16N2.BrH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H

InChI Key

MCTXSOYQCYXGDG-UHFFFAOYSA-N

SMILES

CCCN1CCNCC1.Br

Canonical SMILES

CCCN1CCNCC1.Br

Other CAS No.

71888-56-7

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-Propylpiperazine Dihydrobromide (CAS 64262-23-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazine dihydrobromide (CAS 64262-23-3) is a critical secondary amine intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] As a piperazine derivative, it serves as a versatile scaffold for constructing ligands with high affinity for serotonin (5-HT) and dopamine receptors.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, analytical characterization methods, and applications in medicinal chemistry. It is designed to support researchers in optimizing yield and ensuring the structural integrity of downstream active pharmaceutical ingredients (APIs).

Crucial Note on Nomenclature: While often referred to generically as "1-propylpiperazine hydrobromide," the specific CAS 64262-23-3 corresponds to the dihydrobromide salt (


). This distinction is vital for stoichiometric calculations in synthesis.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The stability of the dihydrobromide salt makes it the preferred form for storage and handling compared to the hygroscopic free base.

Table 1: Technical Specifications
PropertySpecification
Chemical Name 1-Propylpiperazine dihydrobromide
CAS Number 64262-23-3
Molecular Formula

Molecular Weight 290.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 259.5 – 264.5 °C (Lit.)[2][3][4]
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in ethanol.
pKa (Calculated) ~9.8 (N4), ~5.4 (N1)
Hygroscopicity Low to Moderate (Store in desiccator)

Synthesis & Manufacturing Protocol

The synthesis of 1-propylpiperazine dihydrobromide requires precise control over stoichiometry to prevent the formation of the bis-alkylated impurity (1,4-dipropylpiperazine).

Reaction Mechanism

The core mechanism involves the nucleophilic substitution (


) of 1-bromopropane by piperazine, followed by acid-base reaction with hydrobromic acid.
Step-by-Step Laboratory Protocol

Reagents:

  • Piperazine (anhydrous) - 5.0 eq (Excess is critical)

  • 1-Bromopropane - 1.0 eq

  • Ethanol (solvent)

  • Hydrobromic acid (48% aq.)

  • Diethyl ether (for precipitation)

Procedure:

  • Mono-Alkylation: Dissolve anhydrous piperazine (5.0 eq) in Ethanol at 60°C.

  • Addition: Add 1-Bromopropane (1.0 eq) dropwise over 60 minutes. The excess piperazine statistically favors mono-alkylation.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor consumption of alkyl halide via TLC or GC.

  • Free Base Isolation:

    • Cool reaction to room temperature.[5][6]

    • Filter off precipitated piperazine hydrobromide salt (byproduct).

    • Evaporate solvent.[5] Distill the residue under reduced pressure to isolate pure 1-propylpiperazine free base (bp ~140-145°C).

  • Salt Formation:

    • Dissolve the purified free base in a minimal volume of Ethanol.

    • Cool to 0°C in an ice bath.

    • Slowly add HBr (48% aq, 2.2 eq) with vigorous stirring.

  • Crystallization: The dihydrobromide salt will precipitate. If oiling occurs, add Diethyl Ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace impurities.

  • Drying: Dry under vacuum at 60°C for 12 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous Piperazine (5.0 eq in EtOH) Alkylation Alkylation (+ 1-Bromopropane, Reflux) Start->Alkylation SN2 Reaction Filtration Filtration (Remove Piperazine HBr) Alkylation->Filtration Precipitate Byproducts Distillation Distillation (Isolate Free Base) Filtration->Distillation Crude Mixture Salting Salt Formation (+ HBr 48%) Distillation->Salting Pure Free Base Crystallization Crystallization (EtOH/Ether) Salting->Crystallization Precipitation Final Final Product 1-Propylpiperazine 2HBr Crystallization->Final Dry & Package

Figure 1: Optimized synthesis workflow for CAS 64262-23-3, emphasizing the purification of the free base prior to salt formation to ensure pharmaceutical grade purity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical methods are established.

Proton NMR ( -NMR)

Solvent:


 or DMSO-

Expected Signals:
  • 
     0.9 ppm (Triplet, 3H): Terminal methyl group (
    
    
    
    ).
  • 
     1.6 ppm (Multiplet, 2H): Central methylene of propyl chain (
    
    
    
    ).
  • 
     3.0-3.5 ppm (Multiplet, 10H): Overlapping signals of the propyl methylene attached to Nitrogen (
    
    
    
    ) and the piperazine ring protons. Note: In the dihydrobromide salt, the ring protons are deshielded due to protonation.
  • 
     8.5-9.0 ppm (Broad Singlet): Ammonium protons (
    
    
    
    ), visible in DMSO-
    
    
    .
HPLC Method for Purity

A reverse-phase method is required due to the polarity of the salt.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[7]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[7]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

  • Detection: UV at 210 nm (Piperazines have weak chromophores; low wavelength is necessary).

  • Flow Rate: 1.0 mL/min.[8]

Pharmaceutical Applications

1-Propylpiperazine dihydrobromide is a "privileged structure" in medicinal chemistry, meaning its core scaffold is capable of binding to multiple receptor subtypes depending on the appendages.

Target Receptors
  • 5-HT (Serotonin) Receptors: The propyl-piperazine moiety is a classic pharmacophore for 5-HT1A and 5-HT7 receptor ligands. The hydrophobic propyl chain fits into the lipophilic pocket of the receptor, enhancing binding affinity compared to the methyl analog.

  • Dopamine Receptors: Used in the design of D2/D3 partial agonists.

Synthetic Utility

It serves as a nucleophile in the synthesis of complex APIs.

  • Reaction with Chlorides: Reacts with aryl chlorides (via Buchwald-Hartwig amination) or sulfonyl chlorides to form sulfonamides.

  • Quinoxaline Derivatives: Specifically cited in the synthesis of amino-quinoxalines, which are investigated for antitumor and antimicrobial properties.

Structural Activity Relationship (SAR) Diagram

SAR Core 1-Propylpiperazine Scaffold N1 N1 Position (Propyl Group) Core->N1 N4 N4 Position (Secondary Amine) Core->N4 Effect1 Lipophilic Pocket Binding (Increases 5-HT Affinity) N1->Effect1 Effect2 Attachment Point for Aryl/Heteroaryl Groups N4->Effect2 DrugClass Antipsychotics Anxiolytics Effect1->DrugClass Effect2->DrugClass

Figure 2: SAR analysis showing how the N1-propyl group drives receptor affinity while the N4 nitrogen serves as the linker for drug specificity.

Handling, Stability & Safety

Stability

The dihydrobromide salt is significantly more stable than the free base.

  • Thermal Stability: Stable up to ~250°C.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. While less hygroscopic than the HCl salt, it should be kept dry.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][9]

  • H319: Causes serious eye irritation.[2][9]

  • H335: May cause respiratory irritation.[2]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling powder to prevent inhalation.

References

  • Sigma-Aldrich. (2023).[3] 1-n-Propylpiperazine dihydrobromide Product Specification. Merck KGaA. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24848507, 1-Propylpiperazine dihydrobromide. Link

  • Chem-Impex International. (2023). Applications of 1-Propylpiperazine dihydrobromide in Neuropharmacology. Link

  • Galambos, J., et al. (1993). Synthesis of N-substituted piperazines via diethanolamine cyclization. Journal of Heterocyclic Chemistry.
  • LGC Standards. (2023). Reference Standard Data: 1-Propylpiperazine Dihydrobromide.[10][2][11][12] Link

Sources

An In-Depth Technical Guide to 1-Propylpiperazine Dihydrobromide: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 1-Propylpiperazine Dihydrobromide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deeper understanding of the causality behind the synthetic strategies and analytical methodologies. This document is structured to empower researchers to confidently synthesize, verify, and utilize this versatile compound in their drug discovery and development workflows.

Core Molecular Attributes

1-Propylpiperazine Dihydrobromide is the salt form of the N-alkylated piperazine derivative, 1-Propylpiperazine. The dihydrobromide salt is often preferred in laboratory settings due to its enhanced stability, crystallinity, and solubility in polar solvents compared to the free base, which is an oily liquid. These properties facilitate easier handling, storage, and purification.

PropertyDataSource(s)
Molecular Formula C₇H₁₆N₂·2HBr[1][2]
Molecular Weight 290.04 g/mol [1][2][3]
CAS Number 64262-23-3[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 254 - 264.5 °C[1][4]
Solubility Soluble in water (e.g., 50 mg/mL)

Synthesis and Mechanism: A Self-Validating Workflow

The synthesis of 1-Propylpiperazine Dihydrobromide is a robust, two-stage process. The first stage involves the synthesis of the 1-Propylpiperazine free base via reductive amination, a cornerstone reaction in medicinal chemistry. The second stage is a straightforward acid-base reaction to form the stable dihydrobromide salt.

Stage 1: Synthesis of 1-Propylpiperazine (Free Base) via Reductive Amination

Reductive amination is the method of choice for N-alkylation of piperazine due to its high efficiency and control over selectivity, minimizing the common issue of di-alkylation.[1] The process involves the in-situ formation of an iminium ion intermediate from piperazine and an aldehyde (propionaldehyde), which is then immediately reduced by a mild hydride-based reducing agent.

Causality of Experimental Choices:

  • Starting Material: We begin with an excess of piperazine. This stoichiometric control favors the formation of the mono-alkylated product over the di-alkylated byproduct.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-reactive and effectively solubilizes the starting materials and intermediates.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger agents like sodium borohydride, STAB is mild enough that it does not reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate as it forms. This selectivity is key to a clean reaction profile.[1]

Experimental Protocol: 1-Propylpiperazine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 g, 58 mmol, 2.0 eq). Dissolve in 100 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (e.g., Argon or Nitrogen).

  • Aldehyde Addition: Slowly add propionaldehyde (1.68 g, 29 mmol, 1.0 eq) to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes. This period allows for the initial formation of the carbinolamine and its subsequent dehydration to the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.2 g, 43.5 mmol, 1.5 eq). The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the propionaldehyde starting material.

  • Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield 1-Propylpiperazine as a clear or pale yellow oil. The crude product can be used directly in the next step or purified further by distillation if required.

Stage 2: Formation of 1-Propylpiperazine Dihydrobromide

This stage converts the oily free base into a stable, easy-to-handle solid salt.

Causality of Experimental Choices:

  • Solvent: Diethyl ether or isopropanol are common choices because the free base is soluble, while the resulting dihydrobromide salt is largely insoluble, allowing it to precipitate directly from the solution for easy isolation.

  • Acid: A 48% aqueous solution of hydrobromic acid (HBr) is a readily available and effective source of HBr. Two equivalents are used to ensure protonation of both nitrogen atoms in the piperazine ring.

Experimental Protocol: 1-Propylpiperazine Dihydrobromide

  • Dissolution: Dissolve the crude 1-Propylpiperazine (assuming ~29 mmol theoretical yield from the previous step) in 50 mL of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly, dropwise, add 48% aqueous hydrobromic acid (HBr) (6.6 mL, 58 mmol, 2.0 eq).

  • Precipitation: A white precipitate will form upon addition of the acid. Allow the slurry to stir in the ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove any residual impurities and solvent.

  • Drying: Dry the white crystalline solid under vacuum at 40-50 °C for 12 hours to yield pure 1-Propylpiperazine Dihydrobromide.

G cluster_stage1 Stage 1: Reductive Amination cluster_stage2 Stage 2: Salt Formation Piperazine Piperazine Imine Iminium Ion (Intermediate) Piperazine->Imine DCM, RT Propionaldehyde Propionaldehyde Propionaldehyde->Imine DCM, RT FreeBase 1-Propylpiperazine (Free Base) Imine->FreeBase Reduction STAB NaBH(OAc)₃ STAB->Imine FreeBase_ref 1-Propylpiperazine (Free Base) FreeBase->FreeBase_ref Proceed to Stage 2 HBr 2 eq. HBr HBr->FreeBase_ref FinalProduct 1-Propylpiperazine Dihydrobromide FreeBase_ref->FinalProduct Isopropanol, 0°C

Caption: Workflow for the two-stage synthesis of 1-Propylpiperazine Dihydrobromide.

Quality Control and Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. The following protocols constitute a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The expected chemical shifts (δ) are predicted based on standard values for similar chemical environments.

Analysis Nucleus Solvent Expected Chemical Shifts (δ, ppm)
Structure ¹H NMRD₂O~3.6-3.8 (m, 8H, piperazine ring protons), ~3.2 (t, 2H, -N-CH₂ -CH₂-CH₃), ~1.8 (sextet, 2H, -N-CH₂-CH₂ -CH₃), ~1.0 (t, 3H, -CH₂-CH₂-CH₃ )
Confirmation ¹³C NMRD₂O~52-54 (-CH₂ -CH₂-CH₃), ~43-45 (piperazine ring carbons), ~18-20 (-CH₂-CH₂ -CH₃), ~10-12 (-CH₂-CH₂-CH₃ )

Note: In D₂O, the N-H protons will exchange and become invisible. Shifts are approximate and can vary based on concentration and exact pH.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Experimental Protocol: HPLC Purity Analysis

  • System: HPLC with UV Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Prep: Accurately weigh ~10 mg of 1-Propylpiperazine Dihydrobromide and dissolve in 10 mL of Mobile Phase A.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Purity ≥ 98% (by area percent).

Acid-Base Titration for Assay

This classic method provides an accurate measure of the total base content, confirming the dihydrobromide salt stoichiometry.

Experimental Protocol: Titration Assay

  • Sample Prep: Accurately weigh approximately 250 mg of 1-Propylpiperazine Dihydrobromide into a 100 mL beaker and dissolve in 50 mL of deionized water.

  • Titration: Using a calibrated burette, titrate the solution with standardized 0.1 M Sodium Hydroxide (NaOH).

  • Endpoint Detection: Monitor the titration using a calibrated pH meter. The endpoint is the second equivalence point, which should occur after the addition of two equivalents of NaOH.

  • Calculation: Calculate the assay based on the volume of titrant used to reach the second endpoint.

  • Acceptance Criteria: Assay value of 98.0% - 102.0%.

G Start Synthesized 1-Propylpiperazine Dihydrobromide NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Confirms Structure HPLC HPLC Purity (≥98%) Start->HPLC Determines Purity Titration Titration Assay (98-102%) Start->Titration Determines Assay Decision Meets All Specifications? NMR->Decision HPLC->Decision Titration->Decision Pass Pass: Release for Use Fail Fail: Repurify or Resynthesize Decision->Pass Yes Decision->Fail No

Caption: Quality control workflow for synthesized 1-Propylpiperazine Dihydrobromide.

Applications in Drug Development

1-Propylpiperazine Dihydrobromide is a valuable building block, primarily utilized in the synthesis of more complex molecules, especially those targeting the central nervous system (CNS).[1][5] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.

A key application is in the synthesis of quinoxaline derivatives. Quinoxalines are heterocyclic compounds that form the core of numerous biologically active agents, including antibacterial, anticancer, and antiviral drugs. 1-Propylpiperazine can be introduced into these scaffolds to modulate receptor binding and physicochemical properties.

Representative Application: Synthesis of a 2-(4-Propylpiperazin-1-yl)quinoxaline Derivative

This protocol outlines a representative synthesis where 1-Propylpiperazine acts as a nucleophile to displace a leaving group on a quinoxaline core, a common strategy in library synthesis for SAR (Structure-Activity Relationship) studies.

Experimental Protocol: Synthesis of 2-(4-Propylpiperazin-1-yl)quinoxaline

  • Setup: In a sealed tube, combine 2-chloroquinoxaline (1.0 g, 6.08 mmol, 1.0 eq), 1-Propylpiperazine (free base, prepared as in Stage 1) (0.94 g, 7.3 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (1.68 g, 12.16 mmol, 2.0 eq).

  • Solvent: Add 20 mL of Dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

  • Monitoring: Monitor the reaction for the consumption of 2-chloroquinoxaline by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by flash column chromatography on silica gel to yield the target 2-(4-Propylpiperazin-1-yl)quinoxaline.

References

  • Pharmaffiliates. (n.d.). 1-Propylpiperazine Dihydrobromide. Available at: [Link]

  • Alkali Scientific. (n.d.). 1-n-Propylpiperazine dihydrobromide. Available at: [Link]

Sources

1-Propylpiperazine hydrobromide solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Propylpiperazine Dihydrobromide: Solubility Profile, Thermodynamics, and Process Applications Content Type: Technical Whitepaper Audience: Process Chemists, Pharmaceutical Researchers, and Formulation Scientists.

Executive Summary

1-Propylpiperazine dihydrobromide (CAS: 64262-23-3) is a critical piperazine derivative utilized primarily as a building block in the synthesis of GPCR ligands, H3 histamine antagonists, and quinoxaline-based therapeutics. As a dihydrobromide salt, its physicochemical behavior is dominated by strong ionic lattice forces, rendering it highly soluble in water (>50 mg/mL) and polar protic solvents, while exhibiting negligible solubility in non-polar organic media.

This guide provides a definitive technical analysis of its solubility landscape. It moves beyond simple data listing to explain the thermodynamic drivers of dissolution, provides a self-validating protocol for precise solubility determination, and outlines process-scale purification strategies based on differential solubility.

Physicochemical Characterization

Understanding the solubility of this compound requires a structural analysis of its salt form. Unlike the free base (1-propylpiperazine), which is a liquid or low-melting solid soluble in organics, the dihydrobromide is a high-melting crystalline solid.

Table 1: Core Physicochemical Parameters
ParameterValue / DescriptionSource
IUPAC Name 1-Propylpiperazine dihydrobromide[PubChem, 2025]
CAS Number 64262-23-3[Sigma-Aldrich, 2025]
Molecular Formula

(Salt form)
[Chem-Impex, 2025]
Molecular Weight 290.04 g/mol [Fluorochem, 2025]
Melting Point 254°C – 264.5°C (Decomposition)[TCI Chemicals, 2025]
Acidity (pKa) ~9.73 (N1), ~5.33 (N4) (Predicted for base)[NIH, 2025]
Appearance White to off-white crystalline powder[Alkali Sci, 2025]

The Solubility Landscape

The solubility of 1-propylpiperazine dihydrobromide is governed by the competition between its Crystal Lattice Energy (holding the solid together) and the Solvation Enthalpy (interaction with the solvent).

3.1 Aqueous Solubility (High)[1]
  • Data Point: >50 mg/mL (Clear, colorless solution).

  • Mechanism: The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between the piperazinium cations and bromide anions. The hydration shell formation around the ionic centers releases sufficient energy to overcome the lattice enthalpy.
    
3.2 Organic Solvent Solubility

The solubility profile in organic solvents follows a steep polarity gradient.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate Strong H-bonding capabilities stabilize the ionic salt. Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > iPrOH).
Polar Aprotic DMSO, DMFHigh High dipole moments allow for effective cation solvation, though anion solvation is weaker than in protic solvents.
Dipolar Aprotic Acetone, AcetonitrileLow Insufficient solvation energy to break the ionic lattice at room temperature. Often used as anti-solvents to induce precipitation.
Non-Polar Hexane, Toluene, EtherNegligible Lack of dipole moment prevents interaction with the ionic salt. Used strictly as washing agents to remove non-polar impurities.

Experimental Protocol: Self-Validating Solubility Determination

As a researcher, relying on literature values is often insufficient for process optimization. The following protocol is designed to generate precise, temperature-dependent solubility curves (e.g., Van 't Hoff plots) for this specific salt.

4.1 The "Shake-Flask" Saturation Method

This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents Required:

  • 1-Propylpiperazine dihydrobromide (Target analyte)[2][3][4]

  • HPLC-grade solvent (Water, MeOH, or EtOH)

  • 0.45 µm PTFE Syringe Filters

Protocol Steps:

  • Excess Addition: Add the salt to the solvent until a visible solid precipitate remains (ensuring saturation).

  • Thermal Equilibration: Agitate the mixture at a fixed temperature (e.g., 25°C) for 24–48 hours.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent crash-out during filtration).

  • Quantification: Analyze the filtrate via HPLC-UV or Gravimetric analysis (evaporation).

4.2 Visualization: Solubility Determination Workflow

solubility_workflow Start Start: Solvent Selection Saturate Add Excess Solid (Supersaturation) Start->Saturate Equilibrate Equilibrate (24h @ Temp T) Saturate->Equilibrate Equilibrate->Saturate If no solid remains Filter Isothermal Filtration (0.45 µm) Equilibrate->Filter Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Solubility Value (g/L) Analyze->Data

Figure 1: Step-by-step workflow for determining thermodynamic solubility limits.

Process Chemistry: Purification & Recrystallization[9][10][11]

For drug development, the purity of the intermediate is paramount. The solubility difference between the dihydrobromide salt and potential impurities (unreacted starting materials, non-polar byproducts) drives the purification strategy.

5.1 Recrystallization Strategy

The high melting point (~260°C) and steep solubility curve in alcohols make recrystallization the preferred purification method over distillation.

  • Solvent System: Ethanol (hot) is often the solvent of choice.

  • Anti-Solvent: Diethyl ether or Acetone.

  • Procedure:

    • Dissolve the crude salt in minimal boiling Ethanol.

    • Perform a hot filtration to remove insoluble mechanical impurities.

    • Slowly cool to room temperature.

    • If crystallization is slow, add the anti-solvent (Ether) dropwise until turbidity persists.

    • Chill to 0-4°C to maximize yield.

5.2 Visualization: Solvent Selection Decision Matrix

solvent_selection Objective Objective: Process Step Reaction Reaction Medium Objective->Reaction Purification Purification / Isolation Objective->Purification PolarityCheck Reagents Solubility? Reaction->PolarityCheck Method Method? Purification->Method Water Water (Green, High Sol) PolarityCheck->Water Preferable DMF DMF/DMSO (High Sol, Hard Removal) PolarityCheck->DMF If anhydrous req. Recryst Recrystallization Method->Recryst Wash Trituration / Wash Method->Wash SolventPair Ethanol (Hot) + Ether (Cold) Recryst->SolventPair Standard Protocol NonPolar Hexane / Toluene (Removes organics) Wash->NonPolar Remove Impurities

Figure 2: Decision matrix for selecting solvents during synthesis versus purification stages.

References

  • Sigma-Aldrich. (2025). 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from [3]

  • PubChem. (2025). 1-Propylpiperazine Dihydrobromide Compound Summary. National Library of Medicine. Retrieved from

  • TCI Chemicals. (2025). Product Data Sheet: 1-Propylpiperazine Dihydrobromide. Retrieved from

  • Chem-Impex International. (2025). 1-Propylpiperazine dihydrobromide Safety and Properties. Retrieved from

  • Fluorochem. (2025). Certificate of Analysis: 1-Propylpiperazine dihydrobromide. Retrieved from

Sources

1-Propylpiperazine dihydrobromide SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Drug Discovery[1]

Part 1: Executive Summary

1-Propylpiperazine dihydrobromide (CAS: 64262-23-3) is a critical piperazine scaffold used extensively in the synthesis of central nervous system (CNS) agents, anti-infectives, and specialized ligands for G-protein coupled receptors (GPCRs). While the piperazine core provides the necessary conformational flexibility for receptor binding, the dihydrobromide salt form is preferred in raw material logistics for its enhanced crystallinity and shelf-stability compared to the hygroscopic free base or hydrochloride equivalents.

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory hazard data with practical, field-proven handling protocols. It addresses the compound’s acidic nature, potential for sensitization, and specific requirements for use in high-throughput synthesis.

Part 2: Chemical Identity & Physical Properties[2][3][4]

Understanding the physicochemical profile is the first step in risk mitigation. The dihydrobromide salt is significantly more acidic than the free base, necessitating specific compatibility checks with reaction vessels and PPE.

PropertySpecification
Chemical Name 1-Propylpiperazine dihydrobromide
CAS Number 64262-23-3
Molecular Formula C₇H₁₆N₂[1][2][3][4] · 2HBr
Molecular Weight 290.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 254–264 °C (Decomposes)
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in non-polar solvents.
Acidity (pH) Acidic in aqueous solution (approx. pH 3–5 due to HBr dissociation)
Hygroscopicity Moderate to High (Requires desiccation)
Part 3: Hazard Assessment & Risk Mitigation

While classified primarily as an Irritant , the presence of two equivalents of hydrobromic acid (HBr) within the crystal lattice dictates a safety profile closer to corrosive solids during bulk handling.

3.1 GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][5][6]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[6]

3.2 The "Hidden" Hazard: Sensitization

Piperazine derivatives are notorious for causing respiratory and skin sensitization (chemical asthma and contact dermatitis). Although the specific SDS for the dihydrobromide salt often highlights irritation, seasoned chemists treat all piperazines as potential sensitizers.

  • Mechanism: Piperazines can haptenize proteins, triggering an immune response upon subsequent exposures.

  • Control: Zero-tolerance for dust generation. Weighing must occur inside a fume hood or powder containment enclosure.

3.3 Visualized Safety Protocol

The following decision tree outlines the required Personal Protective Equipment (PPE) based on the scale of operation.

SafetyProtocol Start Operation Scale Assessment SmallScale Analytical / Small Scale (< 10 grams) Start->SmallScale LargeScale Prep / Process Scale (> 10 grams) Start->LargeScale Sensitization CRITICAL CHECK: History of Asthma/Sensitization? SmallScale->Sensitization LargeScale->Sensitization PPE_Small PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Engineering_Small Engineering: Standard Fume Hood (Sash at working height) PPE_Small->Engineering_Small Proceed Proceed with Protocol Engineering_Small->Proceed PPE_Large PPE: Extended Cuff Nitrile (0.6mm), Chemical Goggles, Tyvek Sleeves Engineering_Large Engineering: Powder Containment Hood or HEPA-Filtered Enclosure PPE_Large->Engineering_Large Engineering_Large->Proceed Sensitization->PPE_Small No Sensitization->PPE_Large No Stop STOP WORK Assign to non-sensitized personnel Sensitization->Stop Yes

Figure 1: Risk-based decision matrix for handling piperazine dihydrobromide salts. Note the critical stop-point for personnel with prior sensitization history.

Part 4: Handling, Storage, and Stability
4.1 Hygroscopicity Management

HBr salts are prone to absorbing atmospheric moisture. Water uptake alters the molecular weight basis for stoichiometric calculations, leading to under-dosing in synthesis.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.

  • Handling: Minimize open-vessel time. If the powder appears clumpy or "sticky," it has likely absorbed water. Recrystallization (EtOH/Et₂O) or drying under vacuum over P₂O₅ is recommended before use in sensitive catalysis.

4.2 Chemical Incompatibilities
  • Strong Oxidizers: Reaction may generate nitrogen oxides (NOx) and bromine gas (Br₂), a severe respiratory hazard.

  • Strong Bases: Liberation of the free base (1-propylpiperazine) is exothermic. While this is often the desired synthetic step, it must be controlled to prevent thermal runaway or solvent boiling.

Part 5: Application in Drug Development[10]

The dihydrobromide salt is rarely the final form; it is a "masked" nucleophile. The core utility lies in its ability to be "free-based" in situ to react with electrophiles (e.g., alkyl halides, sulfonyl chlorides).

5.1 Why Dihydrobromide?
  • Purification: The salt crystallizes readily, allowing for high purity (>98%) isolation from crude reaction mixtures, unlike the oily free base.

  • Stability: It resists oxidation at the secondary amine position during storage.

5.2 Operational Workflow: In Situ Free-Basing & N-Alkylation

This protocol describes the standard method for utilizing 1-Propylpiperazine dihydrobromide in a nucleophilic substitution reaction (e.g., synthesis of a CNS ligand).

Objective: React 1-propylpiperazine (generated in situ) with Benzyl Bromide.

Step-by-Step Methodology:

  • Preparation:

    • Charge a round-bottom flask with 1-Propylpiperazine dihydrobromide (1.0 equiv) .

    • Add a polar aprotic solvent (e.g., DMF or Acetonitrile ). Note: The salt may not fully dissolve initially.

  • Base Scavenger Addition (The Critical Step):

    • Add an inorganic base (e.g., K₂CO₃ or Cs₂CO₃ , 3.0–4.0 equiv).

    • Rationale: You need 2 equivalents to neutralize the 2HBr and 1 equivalent to scavenge the HBr generated during the alkylation. Using less than 3 equivalents will stall the reaction.

    • Observation: Evolution of CO₂ gas may occur; ensure venting.

  • Activation:

    • Stir at room temperature for 15–30 minutes. The mixture will become a slurry as the free base is liberated and KBr precipitates.

  • Reaction:

    • Add the electrophile (e.g., Benzyl Bromide , 1.0 equiv) dropwise.

    • Heat to 60–80°C depending on substrate reactivity. Monitor by LCMS.

  • Workup (Salt Removal):

    • Filter off the inorganic salts (KBr/excess K₂CO₃).

    • Concentrate the filtrate.

    • Partition between EtOAc and Water. The product (tertiary amine) will be in the organic layer.

5.3 Synthetic Pathway Diagram

SynthesisWorkflow Salt 1-Propylpiperazine 2HBr Salt (Stable Solid) FreeBase Free Amine (In Situ) + 2 KBr + CO₂ Salt->FreeBase Neutralization (DMF, RT) Base Base (K₂CO₃) 3.0 - 4.0 equiv Base->FreeBase Product N-Alkylated Product (Tertiary Amine) FreeBase->Product Nucleophilic Attack (60-80°C) Electrophile Electrophile (R-X) Electrophile->Product

Figure 2: The "In Situ" activation pathway. Note the requirement for excess base to neutralize the dihydrobromide counterions before reaction can proceed.

Part 6: Emergency Response & Disposal
6.1 First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[1][5] The acidic nature of the salt can cause rapid corneal damage. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[1][4][5][7][8] If redness or blistering occurs, treat as a chemical burn.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), administer oxygen and consult a pulmonologist.

6.2 Disposal[1][5]
  • Do not flush down drains. The compound is harmful to aquatic life (Category 3 chronic toxicity) and can alter pH.

  • Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HBr emissions).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3085288, 1-Propylpiperazine dihydrobromide. Retrieved from [Link][3]

  • Chaudhary, P., et al. (2019). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ACS Omega.[1][4] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. (Used for class-effect extrapolation). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Propylpiperazine Hydrobromide: Structure, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Propylpiperazine hydrobromide, a versatile building block in medicinal chemistry. As a senior application scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from the unique physicochemical properties imparted by the two nitrogen atoms within the six-membered ring. These nitrogen atoms can be functionalized to modulate a molecule's solubility, basicity, and binding affinity to biological targets.[2] 1-Propylpiperazine hydrobromide, as a mono-N-alkylated derivative, offers a valuable synthon for introducing the piperazine moiety with a specific lipophilic character, making it a compound of interest for developing novel therapeutics, particularly those targeting the central nervous system.[3]

Chemical Structure and Physicochemical Properties

1-Propylpiperazine hydrobromide is the dihydrobromide salt of 1-propylpiperazine. The protonation of both nitrogen atoms of the piperazine ring by hydrobromic acid results in a more stable, crystalline solid that is readily soluble in water.[4]

Molecular Formula: C₇H₁₈Br₂N₂[4]

Molecular Weight: 290.04 g/mol [4]

Structure:

Caption: Chemical structure of 1-Propylpiperazine dihydrobromide.

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 64262-23-3[4]
Appearance White to almost white crystalline powder[3]
Melting Point 259.5-264.5 °C[4]
Solubility Soluble in water (50 mg/mL)[4]

Synthesis of 1-Propylpiperazine Hydrobromide

The synthesis of 1-propylpiperazine typically involves the mono-N-alkylation of piperazine. Direct alkylation with a propyl halide is a common method. To favor mono-alkylation and minimize the formation of the di-substituted product, an excess of piperazine is often used. Alternatively, a protecting group strategy, such as using N-Boc-piperazine, allows for controlled mono-alkylation followed by deprotection.[5][6] The final step involves the formation of the hydrobromide salt.

Experimental Protocol: Mono-N-Alkylation of Piperazine

This protocol describes a general procedure for the synthesis of 1-propylpiperazine followed by its conversion to the dihydrobromide salt.

Caption: Workflow for the synthesis of 1-Propylpiperazine Hydrobromide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess (e.g., 5-10 equivalents) of piperazine in a suitable solvent such as ethanol.

  • Alkylation: To the stirred solution, add 1-bromopropane (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and make the solution basic with a strong base (e.g., NaOH) to deprotonate the piperazine species.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-propylpiperazine (free base) by fractional distillation under reduced pressure.

  • Salt Formation: Dissolve the purified 1-propylpiperazine in a suitable solvent like diethyl ether. Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise with stirring.

  • Isolation: The 1-Propylpiperazine hydrobromide will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Structural Elucidation and Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for 1-Propylpiperazine hydrobromide, the following analyses are predictive and based on the known spectral data of closely related analogs such as 1-ethylpiperazine and 1-butylpiperazine, as well as general principles of spectroscopic interpretation.[7][8][9][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Propylpiperazine hydrobromide in a solvent like D₂O is expected to show distinct signals for the propyl group and the piperazine ring protons. The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.

Predicted ¹H NMR Spectral Data (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5-3.8Broad multiplet8HPiperazine ring protons (-CH₂-N⁺H-CH₂-)
~3.2-3.4Triplet2HN-CH₂-CH₂-CH₃
~1.7-1.9Sextet2H-CH₂-CH₂-CH₃
~0.9-1.1Triplet3H-CH₂-CH₂-CH₃

Rationale:

  • The piperazine ring protons are expected to be in a complex, overlapping multiplet due to their similar chemical environments and spin-spin coupling. The deshielding effect of the positively charged nitrogen atoms will shift these signals downfield.

  • The methylene group of the propyl chain attached to the nitrogen (N-CH₂-) will appear as a triplet due to coupling with the adjacent methylene group.

  • The central methylene group of the propyl chain (-CH₂-CH₂-CH₃) will be a sextet due to coupling with the adjacent methylene and methyl groups.

  • The terminal methyl group (-CH₃) will be a triplet due to coupling with the adjacent methylene group.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in D₂O):

Chemical Shift (δ, ppm)Assignment
~58-60N-CH₂-CH₂-CH₃
~45-48Piperazine ring carbons (-CH₂-N⁺H-CH₂-)
~18-20-CH₂-CH₂-CH₃
~10-12-CH₂-CH₂-CH₃

Rationale:

  • The carbon of the methylene group attached to the nitrogen (N-CH₂-) will be the most downfield of the propyl chain carbons due to the electron-withdrawing effect of the nitrogen.

  • The piperazine ring carbons will appear in the region typical for aliphatic amines.

  • The other two carbons of the propyl chain will be found at higher field (lower ppm values).

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups present in the molecule. For 1-Propylpiperazine hydrobromide, the key absorptions will be related to N-H, C-H, and C-N bonds.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2700-3000Strong, BroadN⁺-H stretching vibrations
2850-2960Medium-StrongC-H stretching (propyl and piperazine)
~1580-1650MediumN-H bending vibrations
1450-1470MediumC-H bending (scissoring)
~1000-1200MediumC-N stretching

Rationale:

  • The broad and strong absorption in the 2700-3000 cm⁻¹ region is characteristic of the stretching vibrations of the protonated amine (N⁺-H).

  • The C-H stretching vibrations of the alkyl groups will appear in their typical region.

  • The N-H bending vibrations provide further evidence of the secondary and tertiary amine salt structure.

  • The C-N stretching absorption confirms the presence of the amine functionality.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry

Mass spectrometry of the free base, 1-propylpiperazine, would provide information about its molecular weight and fragmentation pattern. Electron ionization (EI) is a common technique for such analysis.

Predicted Mass Spectrum of 1-Propylpiperazine (Free Base):

  • Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the free base (C₇H₁₆N₂).

  • Major Fragment Ions:

    • m/z = 99: Loss of an ethyl group (-CH₂CH₃) from the propyl side chain.

    • m/z = 85: Loss of a propyl group (-CH₂CH₂CH₃).

    • m/z = 56: A characteristic fragment of the piperazine ring.

Rationale:

The fragmentation of N-alkylpiperazines is often characterized by cleavage of the C-C bonds of the alkyl substituent and fragmentation of the piperazine ring itself.[12] The most stable fragments will give rise to the most intense peaks.

Caption: Workflow for Mass Spectrometric Analysis.

Applications in Drug Development

1-Propylpiperazine hydrobromide serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[3] The propyl group can influence the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of the final drug candidate. Its derivatives have been explored for their potential in treating central nervous system disorders, among other therapeutic areas.[3][13]

Conclusion

References

  • SpectraBase. 1-Butyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 1-Butylpiperazine | C8H18N2 | CID 424322. [Link]

  • PubChem. 1-Ethylpiperazine | C6H14N2 | CID 79196. [Link]

  • PrepChem.com. Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. [Link]

  • National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • PubChem. 1-Butylpiperidine | C9H19N | CID 78654. [Link]

  • ChemSynthesis. Piperazines database - synthesis, physical properties. [Link]

  • ResearchGate. Methods for the catalytic synthesis of piperazine. [Link]

  • SpectraBase. 1,4-Dipropylpiperazine - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • PubChem. 1-Propylpiperidine | C8H17N | CID 21644. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • NIST. 1-Propylpiperidine - the NIST WebBook. [Link]

  • SpectraBase. 1-Ethylpiperazine - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MilliporeSigma. 1-n-Propylpiperazine 96 64262-23-3. [Link]

  • National Center for Biotechnology Information. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

Sources

difference between 1-Propylpiperazine and 1-Propylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 1-Propylpiperazine vs. 1-Propylpiperazine Dihydrobromide in Pharmaceutical Applications

Executive Summary

This guide delineates the critical physicochemical and functional differences between 1-Propylpiperazine (Free Base) and its conjugate acid salt, 1-Propylpiperazine Dihydrobromide .

While they share the same pharmacophore scaffold, their utility in drug development is distinct. The Free Base is the reactive nucleophile required for synthetic elaboration (e.g., S_N2 coupling, amidation). In contrast, the Dihydrobromide Salt is the thermodynamically stable, crystalline form utilized for storage, precise stoichiometric handling, and often as the final Active Pharmaceutical Ingredient (API) form to ensure aqueous solubility and bioavailability.

Key Distinction:

  • Free Base: Liquid/Low-melting solid, lipophilic, nucleophilic, air-sensitive (absorbs CO₂).

  • Dihydrobromide: High-melting solid (>250°C), hydrophilic, non-nucleophilic (until neutralized), stable.

Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the protonation state of the piperazine ring nitrogens.

  • 1-Propylpiperazine (Free Base):

    • Structure: A secondary amine at position 4 and a tertiary amine at position 1 (propyl-substituted).

    • Electronic State: Both nitrogen lone pairs are available. The N4 secondary amine is highly nucleophilic.

    • Lattice Energy: Low. The molecule relies on weak van der Waals forces and limited hydrogen bonding, resulting in a liquid or low-melting solid state at room temperature.

  • 1-Propylpiperazine Dihydrobromide:

    • Structure: Both nitrogen atoms are protonated (

      
      ), accompanied by two bromide counterions (
      
      
      
      ).
    • Electronic State: The lone pairs are occupied by protons. The molecule is electronically neutral overall but ionic locally.

    • Lattice Energy: High. The ionic bonds between the diammonium cation and bromide anions create a rigid crystal lattice, explaining the massive jump in melting point.

Comparative Data Table
Property1-Propylpiperazine (Free Base)1-Propylpiperazine Dihydrobromide
CAS Number 20302-04-164262-23-3
Formula


Molecular Weight 128.22 g/mol 290.04 g/mol
Physical State Liquid or Low-Melting SolidCrystalline Powder (White)
Melting Point < 25°C (est.[1] liquid at RT)259.5 – 264.5°C [1]
Solubility (Water) Moderate (pH dependent)High (>50 mg/mL) [2]
Solubility (Organic) High (DCM, EtOAc, Toluene)Very Low (insoluble in non-polar)
Hygroscopicity Absorbs

(forms carbamates)
Low to Moderate (stable)
Primary Role Synthetic Intermediate (Nucleophile)Storage Form / Biological Delivery

Synthetic Utility & Handling Logic

In a research setting, choosing the correct form is a function of the experimental stage.[2]

A. Synthesis (The Free Base Domain)

When performing nucleophilic substitutions (e.g., reacting with an alkyl halide or acid chloride), you must use the free base.

  • Mechanism: The lone pair on the N4 nitrogen attacks the electrophile.

  • Problem with Salt: In the dihydrobromide form, the lone pair is protonated (

    
    ) and cannot attack.
    
  • Solution: If you possess the salt, you must perform an in situ neutralization (using TEA/DIPEA) or a bulk "free-basing" extraction before the reaction.

B. Storage & Stability (The Salt Domain)

Piperazine free bases are notorious for "aging." They absorb atmospheric


 to form solid carbamate impurities and oxidize over time.
  • Recommendation: Store the material as the Dihydrobromide salt . It is impervious to oxidation and

    
     absorption under standard conditions.
    
  • Stoichiometry: The salt allows for precise weighing. Weighing 290 mg of the salt is easier and more accurate than pipetting small volumes of a volatile, viscous amine liquid.

Decision Matrix: Workflow Visualization

DecisionMatrix Start Task Identification Storage Long-term Storage or Shipment Start->Storage Synthesis Chemical Synthesis (e.g., Amidation) Start->Synthesis BioAssay Biological Assay (In Vitro/In Vivo) Start->BioAssay UseSalt Use Dihydrobromide Salt (Stable, Solid, Precise) Storage->UseSalt Prevents Oxidation/CO2 Neutralize Step: Neutralize Salt (Add Na2CO3 or DIPEA) Synthesis->Neutralize Deprotonation req. BioAssay->UseSalt High Aqueous Solubility UseBase Use Free Base (Nucleophilic, Reactive) Neutralize->UseBase

Figure 1: Decision matrix for selecting between Free Base and Salt forms based on experimental intent.

Experimental Protocols

These protocols are self-validating. If the physical state does not change as described (e.g., dissolution of solid, precipitation of crystals), the process has failed.

Protocol A: Conversion of Dihydrobromide Salt to Free Base

Use this when you have the stable salt but need to run a reaction.

  • Suspension: Suspend 10.0 g of 1-Propylpiperazine Dihydrobromide in 100 mL of Dichloromethane (DCM). Note: The salt will not dissolve initially.

  • Neutralization: Slowly add 100 mL of 2M NaOH (aq) or saturated

    
     while stirring vigorously.
    
    • Observation: The solid salt will disappear as it deprotonates and partitions into the DCM layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice more with 50 mL DCM to ensure full recovery.

  • Drying: Dry the combined organic layers over anhydrous

    
     (Magnesium Sulfate) for 20 minutes. Filter off the solid.
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

    • Result: You will obtain 1-Propylpiperazine as a pale oil (or low-melting solid).

    • Validation: Run TLC. The Free Base will streak on silica unless TEA is added to the eluent; the Salt would not move in non-polar solvents.

Protocol B: Salt Formation (Purification/Storage)

Use this to purify a crude reaction mixture or stabilize the amine.

  • Dissolution: Dissolve crude 1-Propylpiperazine (e.g., 5.0 g) in 25 mL of Ethanol (EtOH) or Ethyl Acetate.

  • Acidification: Place the flask in an ice bath. Dropwise add 48% Hydrobromic Acid (HBr) or HBr in Acetic Acid.

    • Stoichiometry: You need >2.0 equivalents of HBr.

  • Crystallization: A white precipitate should form immediately. If not, add Diethyl Ether to lower the polarity and induce precipitation.

  • Filtration: Filter the white solid under vacuum. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 50°C.

    • Validation: Check Melting Point.[1][3][4][5] It should be sharp and >250°C [1].[4][5]

Pharmacological Implications (Salt Selection)

In drug development, the Dihydrobromide form is often screened against the Hydrochloride or Fumarate forms.

  • Solubility: The 2HBr salt is highly water-soluble, making it ideal for preparing stock solutions (PBS/Saline) for in vitro assays. The free base would require DMSO, which can be cytotoxic.

  • Bioavailability: The salt dissolves rapidly in the gastric environment. The bromide ion is generally pharmacologically inert at low doses, though high-dose chronic toxicology studies must monitor for bromism (rare in modern potent drugs).

  • Crystallinity: HBr salts often crystallize better than HCl salts (which can be hygroscopic). This makes the Dihydrobromide a strong candidate for GMP manufacturing scale-up.

Chemical Pathway: Protonation Dynamics

Protonation Base Free Base (N4 Lone Pair Active) Mono Mono-HBr Salt (N1 Protonated) Base->Mono + 1 eq HBr (pKa ~9.7) Di Dihydrobromide (N1 & N4 Protonated) Mono->Di + 1 eq HBr (pKa ~5.3) Di->Base + 2 eq NaOH

Figure 2: Stepwise protonation. Note that the N1 (tertiary) amine is more basic and protonates first; the N4 (secondary) protonates second to form the Dihydrobromide.

References

  • Sigma-Aldrich. 1-n-Propylpiperazine dihydrobromide Product Specification & COA. Catalog No. 141674. Accessed October 2023. Link

  • PubChem.[1][4][5][6] Compound Summary: 1-Propylpiperazine Dihydrobromide (CID 24848507).[1][5] National Library of Medicine. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][7][8] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection principles).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link

Sources

1-Propylpiperazine hydrobromide PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Propylpiperazine Hydrobromide: Technical Monograph & Synthetic Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Structural Identity, Synthetic Protocols, and Medicinal Applications[1]

Executive Summary

1-Propylpiperazine hydrobromide (often isolated as the dihydrobromide salt) is a critical heterocyclic building block in medicinal chemistry.[2] It serves as a privileged scaffold for the synthesis of central nervous system (CNS) agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.[1] The propylpiperazine moiety is frequently employed to modulate lipophilicity (logP) and metabolic stability in drug candidates.[1] This guide provides a definitive reference for its chemical identity, validated synthetic workflows, and handling protocols.

Chemical Identification & Database Indexing

Precise identification is paramount for regulatory compliance and database searching. Note that while the free base is often the pharmacologically active species in docking studies, the hydrobromide salt is the preferred solid form for storage and handling due to its enhanced stability and crystallinity.[1]

Table 1: Key Identifiers
ParameterData
Chemical Name 1-Propylpiperazine dihydrobromide
Common Synonyms 1-n-Propylpiperazine 2HBr; N-Propylpiperazine dihydrobromide
CAS Number (Salt) 64262-23-3
CAS Number (Free Base) 21867-64-1
PubChem CID (Free Base) 89837 (Salt forms are often linked to the parent CID 89837 or SID 24848507)
ChemSpider ID (Free Base) 81067
Molecular Formula C₇H₁₆N₂[3][4][5][6][7][8] · 2HBr
Molecular Weight 290.04 g/mol (Salt); 128.22 g/mol (Base)
InChIKey (Salt) YTPQLWVHCBATKO-UHFFFAOYSA-N
SMILES CCCN1CCNCC1.Br.Br

Physicochemical Profile

Understanding the physical state of the compound is essential for process design.[1]

  • Appearance: White to off-white crystalline powder.[2]

  • Melting Point: 259.5–264.5 °C (decomposition).[1][4] High melting point indicates a stable crystal lattice, typical of piperazine hydrobromide salts.[1]

  • Solubility: Highly soluble in water (>50 mg/mL) and low-molecular-weight alcohols (Methanol, Ethanol).[1] Insoluble in non-polar solvents (Hexanes, Diethyl ether).[1]

  • Hygroscopicity: The dihydrobromide salt is moderately hygroscopic; storage under desiccant is recommended to prevent deliquescence.

Synthetic Methodology & Manufacturing

The synthesis of 1-propylpiperazine hydrobromide typically follows a nucleophilic substitution pathway (N-alkylation).[1] The challenge lies in preventing di-alkylation (formation of 1,4-dipropylpiperazine).[1]

Reaction Mechanism

The reaction involves the SN2 attack of the secondary amine of piperazine on 1-bromopropane. To favor mono-alkylation, a large excess of piperazine is used.[1]

Synthetic Workflow Diagram

The following diagram illustrates the critical path from raw materials to the isolated salt.

SynthesisWorkflow RawMat Raw Materials: Piperazine (5 eq) 1-Bromopropane (1 eq) Reaction Reaction: Reflux in Ethanol (6-12 Hours) RawMat->Reaction S_N2 Alkylation Workup Workup: Distill excess Piperazine Extract Free Base Reaction->Workup Purification SaltForm Salt Formation: Add 48% HBr in AcOH or HBr gas in Ether Workup->SaltForm Acidification Product Final Product: 1-Propylpiperazine 2HBr (Crystalline Solid) SaltForm->Product Crystallization

Figure 1: Step-wise synthetic pathway for the production of 1-propylpiperazine dihydrobromide, emphasizing the stoichiometry required to minimize impurities.

Detailed Experimental Protocol

Objective: Synthesis of 1-Propylpiperazine Dihydrobromide (10g scale).

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine anhydrous (43.0 g, 0.50 mol, 5.0 equiv) in Ethanol (150 mL).

    • Note: The large excess of piperazine is the self-validating control to minimize the formation of the bis-propyl impurity.

  • Alkylation: Add 1-Bromopropane (12.3 g, 0.10 mol, 1.0 equiv) dropwise over 30 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or GC-MS.[1]

  • Workup (Free Base Isolation):

    • Cool the mixture and concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Critical Step: The excess piperazine remains largely in the aqueous phase or precipitates out; the mono-propyl product partitions into DCM.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the crude oil (1-propylpiperazine free base).[1]

  • Salt Formation:

    • Dissolve the crude oil in minimal Ethanol (20 mL).[1]

    • Cool to 0°C in an ice bath.

    • Slowly add Hydrobromic acid (48% aq. or 33% in AcOH) until pH < 3. A white precipitate should form immediately.

    • Dilute with Diethyl ether (50 mL) to maximize precipitation.[1]

  • Purification: Filter the solid, wash with cold ether, and recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.[1]

  • Yield: Expected yield is 60-75% (approx. 17-21 g).

Applications in Drug Discovery

The 1-propylpiperazine moiety acts as a "privileged structure" in medicinal chemistry, often serving two distinct roles:

  • Pharmacophore Element: In GPCR ligands (e.g., dopamine D2/D3, serotonin 5-HT1A), the basic nitrogen of the piperazine interacts with a conserved aspartate residue (e.g., Asp3.[1]32) in the receptor binding pocket.[1] The propyl chain fits into hydrophobic sub-pockets, enhancing affinity.[1]

  • Physicochemical Modulator: Attaching a propylpiperazine tail improves the water solubility of lipophilic scaffolds (via the protonatable nitrogen) while maintaining membrane permeability.

Key Therapeutic Areas:

  • Antipsychotics: Analogues of phenothiazines (e.g., Prochlorperazine derivatives).[1]

  • Antihistamines: Modifications of cetirizine-like structures.

  • Antimicrobials: Quinoxaline derivatives containing piperazine tails have shown efficacy against Entamoeba histolytica.

Safety & Handling (GHS Classification)

Researchers must adhere to standard safety protocols. 1-Propylpiperazine dihydrobromide is classified as an Irritant .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[9]

    • P280: Wear protective gloves/eye protection.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89837, 1-Propylpiperazine. Retrieved from [Link][1]

  • Boley, A. J., et al. (2024). Photoredox Catalysis in the Synthesis of Piperazine Derivatives. Journal of the American Chemical Society. Retrieved from [Link] (Generalized reference for piperazine synthesis context).[1]

  • Glushkov, R. G., et al. (1980). Synthesis and pharmacological activity of piperazine derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link][1]

Sources

1-Propylpiperazine hydrobromide pharmaceutical intermediates market

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Propylpiperazine hydrobromide pharmaceutical intermediates market Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Strategic Intermediate for PDE5 Inhibitors and CNS Ligands

Executive Summary: The Piperazine Advantage

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to antihistamines. 1-Propylpiperazine hydrobromide (CAS 64262-23-3) represents a critical alkylated derivative within this family.

Unlike its ubiquitous methyl-analogue (used in Sildenafil/Viagra), the propyl-substituted variant offers distinct lipophilic and steric properties. It serves as a vital intermediate for Structure-Activity Relationship (SAR) exploration, particularly in the development of second-generation PDE5 inhibitors (sildenafil analogues) and H3-receptor antagonists for central nervous system (CNS) disorders.

This guide provides a technical deep-dive into the synthesis, quality profiling, and therapeutic utility of 1-Propylpiperazine hydrobromide, moving beyond basic catalog data to actionable development insights.

Chemical Profile & Specifications

Researchers must distinguish between the free base (often an oil or low-melting solid) and the hydrobromide salt (a stable crystalline solid). The salt form is preferred for storage stability and precise stoichiometry in reaction vessels.

Table 1: Technical Specifications

ParameterSpecificationNotes
Chemical Name 1-Propylpiperazine dihydrobromideOften referred to as "N-Propylpiperazine 2HBr"
CAS Number 64262-23-3 Free Base CAS: 20302-04-1
Molecular Formula C

H

N

[1][2][3][4][5] · 2HBr
Stoichiometry is critical for reagent loading
Molecular Weight 290.04 g/mol Free base MW: 128.22 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation or free bromine liberation
Melting Point 254–264 °C (Decomposes)High MP confirms salt formation integrity
Solubility Water (>50 mg/mL), DMSOInsoluble in non-polar organics (Hexane, Ether)
Purity Standard ≥ 98.0% (Titration)Critical Impurity: Bis-propylpiperazine
Synthesis & Manufacturing Logic

The industrial production of 1-Propylpiperazine requires overcoming the "poly-alkylation problem." Piperazine has two equivalent secondary amines; once one is alkylated, the product becomes more nucleophilic, favoring double alkylation.

3.1. Synthetic Routes

Two primary routes dominate the supply chain. The choice of route impacts the impurity profile found in the commercial material.

  • Direct Alkylation (Classic): Reaction of excess piperazine with 1-bromopropane.

    • Pros: Cheap raw materials.

    • Cons: High levels of 1,4-dipropylpiperazine (bis-impurity) requiring difficult fractional distillation.

  • Reductive Amination (Preferred for Quality): Reaction of piperazine with propionaldehyde followed by reduction (e.g., NaBH4 or H2/Pd).

    • Pros: Higher selectivity for mono-alkylation; avoids alkyl halide genotoxins.

3.2. Reaction Workflow Visualization

The following diagram illustrates the synthesis logic and the critical salt formation step that stabilizes the intermediate.

SynthesisWorkflow Start Piperazine (Excess) Intermediate Rxn Mixture: 1-Propylpiperazine (Major) + 1,4-Dipropylpiperazine (Impurity) Start->Intermediate Alkylation Reagent 1-Bromopropane (or Propionaldehyde) Reagent->Intermediate Purification Distillation / Extraction (Remove Bis-Impurity) Intermediate->Purification Selectivity Control FreeBase 1-Propylpiperazine (Free Base Oil) Purification->FreeBase FinalProduct 1-Propylpiperazine Dihydrobromide (Solid) FreeBase->FinalProduct Salt Formation (Precipitation) SaltForm HBr / Acetic Acid SaltForm->FinalProduct

Caption: Synthesis pathway highlighting the critical purification step required to remove the bis-alkylated impurity before salt formation.

Therapeutic Applications & Mechanism

1-Propylpiperazine is not an API itself but a "warhead" carrier. Its primary value lies in modifying the physicochemical profile (LogP) of drugs targeting GPCRs and enzymes.

4.1. PDE5 Inhibitors (Sildenafil Analogues)

Sildenafil (Viagra) utilizes a methyl-piperazine moiety.[6] Replacing the methyl group with a propyl group increases lipophilicity.

  • Rationale: Research indicates that extending the alkyl chain on the piperazine ring of pyrazolopyrimidinones (Sildenafil scaffold) can alter potency and selectivity against PDE5 vs. PDE6 (visual side effects).

  • Synthesis Integration: The 1-propylpiperazine is coupled with the chlorosulfonyl-derivative of the pyrazole scaffold to form the final sulfonamide.

4.2. CNS Agents (H3 Antagonists)

The propyl-piperazine moiety is frequently used in the design of Histamine H3 receptor antagonists. The propyl chain provides a specific steric fit into the receptor's binding pocket that differs from the methyl or ethyl analogues.

4.3. Application Logic Diagram

Applications Core 1-Propylpiperazine HBr Path1 Sulfonamide Formation Core->Path1 Reacts with Sulfonyl Chlorides Path2 Amide/Urea Coupling Core->Path2 Reacts with Isocyanates/Acids Target3 Antimicrobial Polymers (Quaternary Ammonium Salts) Core->Target3 Polymerization Target1 PDE5 Inhibitors (Sildenafil Analogues) Path1->Target1 Target2 H3 Receptor Antagonists (CNS Disorders) Path2->Target2

Caption: Downstream utility of 1-Propylpiperazine in creating diverse pharmaceutical classes via nitrogen derivatization.

Quality Control: The "Market" Standard

For a pharmaceutical intermediate, "market quality" is defined by the impurity profile. When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific red flags.

5.1. Critical Impurities
  • 1,4-Dipropylpiperazine: The result of over-alkylation. It acts as a chain terminator in polymerization or a "double-warhead" contaminant in drug synthesis.

    • Limit: < 0.5%

  • Piperazine (Unreacted): If present, it will compete in the next reaction step, leading to analogues missing the propyl group (e.g., forming Despropyl-Sildenafil analogues).

    • Limit: < 0.2%

  • Heavy Metals: If synthesized via reductive amination using Pd/C, residual palladium is a concern.

5.2. Analytical Protocol (HPLC)
  • Column: C18 Reverse Phase (High pH resistant preferred).

  • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

  • Detection: UV at 210 nm (Piperazines have weak UV absorbance; derivatization or refractive index detection may be needed for high sensitivity).

Handling, Safety, and Stability

Safety Data Sheet (SDS) Summary:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: The dihydrobromide salt is acidic. Use standard PPE (gloves, goggles). Avoid dust inhalation.[5][7][8][9]

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible. Exposure to moisture can lead to clumping and hydrolysis issues during precise weighing.

  • Stability: Stable under normal temperatures. Avoid strong oxidizing agents.[7][8]

References
  • Sigma-Aldrich. (n.d.). 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from

  • PubChem. (n.d.). 1-Propylpiperazine dihydrobromide Compound Summary. National Library of Medicine. Retrieved from

  • Dunn, P. J., et al. (1996). Commercial Synthesis of Sildenafil. Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding piperazine coupling in Sildenafil synthesis).
  • Fluorochem. (n.d.). Safety Data Sheet: 1-Propylpiperazine dihydrobromide. Retrieved from

  • National Institutes of Health (NIH). (2021). Piperazine based antimicrobial polymers: a review. PubMed Central. Retrieved from

Sources

piperazine derivatives in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Piperazine Derivatives in Neuropharmacology Research

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and frequent appearance in centrally active therapeutic agents.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of piperazine derivatives in neuropharmacology. We will dissect their fundamental mechanisms of action, detail the causality behind key experimental workflows for their evaluation, and present validated protocols to ensure scientific rigor. The narrative moves from core structural concepts to complex signaling interactions and whole-organism physiological outcomes, offering a comprehensive view of the research and development pipeline.

The Piperazine Scaffold: A Versatile Nucleus for CNS Drug Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[4][5] This simple structure confers a unique combination of properties that medicinal chemists have successfully leveraged to create drugs with high affinity and specificity for neurological targets.[6][7]

Key Physicochemical Properties:

  • Tunable Basicity: The two nitrogen atoms provide basic centers that can be protonated at physiological pH. This is crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) within receptor binding pockets, a fundamental mechanism for ligand-receptor affinity.[8]

  • Conformational Flexibility: The piperazine ring can adopt both chair and boat conformations, allowing it to adapt its shape to fit optimally within diverse and complex binding sites of CNS receptors and enzymes.[1][8]

  • Hydrogen Bond Capacity: The nitrogen atoms act as hydrogen bond acceptors, and when protonated, as donors. This facilitates a network of interactions that can stabilize the drug-target complex and enhance selectivity.[6][7]

  • Improved Pharmacokinetics: The polar nature of the piperazine moiety often improves aqueous solubility and can be modified to balance lipophilicity, which is essential for oral bioavailability and penetration of the blood-brain barrier (BBB).[6][7]

These properties explain why a subtle change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity, allowing for the fine-tuning of a compound's profile from an anxiolytic to an antipsychotic.[4]

Core Mechanisms of Action in Neuropharmacology

Piperazine derivatives exert their effects primarily by modulating the activity of monoamine neurotransmitter systems.[5][9][10] Their structural versatility allows them to act as agonists, antagonists, or partial agonists at a wide range of G-protein coupled receptors (GPCRs) and transporters.

The Serotonergic (5-HT) System

The serotonin system is a major target for piperazine derivatives, particularly in the treatment of depression and anxiety.[11] Many compounds show high affinity for 5-HT₁A and 5-HT₂A receptors.

  • 5-HT₁A Receptor Agonism/Partial Agonism: Activation of presynaptic 5-HT₁A autoreceptors reduces the firing of serotonergic neurons, while activation of postsynaptic receptors in regions like the hippocampus and cortex is linked to anxiolytic and antidepressant effects. Drugs like buspirone and gepirone are classic examples of 5-HT₁A partial agonists.[4][11] The binding of a 5-HT₁A agonist initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_intracellular Intracellular Space Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Piperazine Derivative (e.g., Buspirone) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Response Neuronal Inhibition Anxiolytic/Antidepressant Effects CREB->Response Modulates Gene Transcription

Caption: 5-HT1A receptor signaling pathway modulated by a piperazine agonist.

  • Other Serotonergic Targets: Phenylpiperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) interact with multiple 5-HT receptors, including 5-HT₂C and 5-HT₁B, respectively.[4] Vortioxetine, a multimodal antidepressant, combines 5-HT₃ and 5-HT₇ receptor antagonism with 5-HT₁A agonism and serotonin transporter (SERT) inhibition.[5][10]

The Dopaminergic (DA) System

Modulation of the dopamine system, particularly the D₂ receptor, is the primary mechanism for antipsychotic drugs used to treat schizophrenia.[12]

  • D₂ Receptor Antagonism: Typical antipsychotics block D₂ receptors, which can lead to extrapyramidal side effects.

  • Atypical Antipsychotics: Many successful atypical antipsychotics, such as clozapine and aripiprazole , are piperazine derivatives.[5][10] They exhibit a more complex pharmacology, often combining D₂ partial agonism or "loose" antagonism with potent 5-HT₂A antagonism. This dual action is believed to improve efficacy against negative symptoms of schizophrenia while reducing the risk of motor side effects.

Other CNS Targets

The versatility of the piperazine scaffold allows it to be adapted for other neurological targets:

  • GABA Receptors: Some derivatives act as blockers of the GABAA receptor.[4]

  • NMDA Receptors: Certain piperazine-2,3-dicarboxylic acid derivatives show antagonist activity at the NMDA receptor, which is implicated in various neurological disorders.[4]

  • TRPC6 Channels: Recent research has identified piperazine derivatives as activators of TRPC6 channels, which may be a novel therapeutic strategy for restoring synaptic deficiencies in Alzheimer's disease.[13][14]

Therapeutic Applications and Key Compounds

The structural optimization of the piperazine scaffold has yielded numerous blockbuster drugs for treating a range of CNS disorders.[5][9][10][15]

Compound Name Primary Mechanism(s) of Action Therapeutic Class Primary Indication(s)
Clozapine D₂ & D₄ Antagonist, 5-HT₂A AntagonistAtypical AntipsychoticTreatment-Resistant Schizophrenia
Aripiprazole D₂ Partial Agonist, 5-HT₁A Partial Agonist, 5-HT₂A AntagonistAtypical AntipsychoticSchizophrenia, Bipolar Disorder
Ziprasidone D₂ Antagonist, 5-HT₂A Antagonist, 5-HT & NE Reuptake InhibitorAtypical AntipsychoticSchizophrenia, Bipolar Mania
Buspirone 5-HT₁A Partial AgonistAnxiolyticGeneralized Anxiety Disorder
Vortioxetine SERT Inhibitor, 5-HT₁A Agonist, 5-HT₃ & 5-HT₇ AntagonistAntidepressantMajor Depressive Disorder
Cetirizine Histamine H₁ Receptor AntagonistAntihistamineAllergic Rhinitis (Note: primarily peripheral but illustrates scaffold diversity)

Experimental Workflows for Neuropharmacological Characterization

A rigorous, multi-stage process is required to characterize a novel piperazine derivative, moving from initial target interaction to in vivo efficacy. Each stage provides critical data that informs the decision to proceed to the next, forming a self-validating system where results from one assay predict the outcomes of the next.

Drug_Discovery_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Profiling cluster_invivo Phase 3: In Vivo Validation Design Lead Compound Design (SAR, In Silico Modeling) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS, Purity by HPLC) Synthesis->Characterization Binding Target Engagement (Radioligand Binding Assay) Determines: Ki Characterization->Binding Test Compound Functional Functional Activity (cAMP, Ca2+ Flux Assay) Determines: EC50/IC50, Emax Binding->Functional Selectivity Selectivity Screening (Panel of Receptors) Functional->Selectivity ADME In Vitro ADME (Metabolic Stability, BBB Perm.) Selectivity->ADME PK Pharmacokinetics (Animal Models) Determines: Cmax, T1/2 ADME->PK Select Candidate Behavior Behavioral Efficacy (EPM, FST, PPI Models) Determines: Therapeutic Effect PK->Behavior Tox Preliminary Toxicology Behavior->Tox

Caption: A typical experimental workflow for piperazine derivative drug discovery.

Protocol: Radioligand Binding Assay for Target Affinity (Ki)

Causality: This is the foundational experiment. Before investing resources in functional or in vivo studies, you must confirm that your compound physically interacts with the intended molecular target. This assay quantifies the affinity (Ki) of the test compound for a receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Methodology:

  • Preparation of Materials:

    • Cell Membranes: Use membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT₁A receptor).

    • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor).

    • Test Compound: Your novel piperazine derivative, prepared in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Buffer: A buffer optimized for receptor stability and binding (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand, and assay buffer. This measures all binding of the radioligand.

    • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM serotonin). This measures the portion of radioligand binding to non-receptor components. This is a critical control to ensure you are measuring specific binding.

    • Competition Wells: Add cell membranes, radioligand, and each concentration of your test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Detection: Place the filtermat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on the filters from each well.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression (Cheng-Prusoff equation) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of your compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant), which represents the true binding affinity of your compound for the receptor.

Protocol: cAMP Functional Assay for GPCR Activity (EC₅₀/IC₅₀)

Causality: A binding assay shows if a drug binds, but a functional assay shows what it does upon binding. Does it activate the receptor (agonist), block the natural ligand (antagonist), or have no effect? For Gi/o-coupled receptors like 5-HT₁A, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells with 5-HT₁A) in a 96-well plate and grow to confluence.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of the test compound.

    • Antagonist Mode: Prepare serial dilutions of the test compound, and also prepare a known agonist at its EC₈₀ concentration (a concentration that gives 80% of its maximal effect).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add forskolin to all wells. Forskolin directly activates adenylyl cyclase, artificially raising cAMP levels. This provides a robust signal that can be inhibited by a Gi-coupled agonist.

    • Agonist Mode: Add the different concentrations of your test compound to the wells.

    • Antagonist Mode: Add the different concentrations of your test compound first, followed by the addition of the known agonist (at its EC₈₀). This tests your compound's ability to block the effect of the agonist.

    • Include controls: a vehicle control (baseline cAMP) and a forskolin-only control (maximum stimulated cAMP).

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow for receptor signaling and cAMP production/inhibition.

  • Cell Lysis and Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the concentration of cAMP in each well.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the maximal inhibition by a known potent agonist (100% inhibition).

    • Agonist Mode: Plot percent inhibition vs. log concentration of your compound. Fit the curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). A high Eₘₐₓ indicates a full agonist, while a lower Eₘₐₓ suggests a partial agonist.

    • Antagonist Mode: Plot the response to the fixed agonist vs. the log concentration of your test compound. Fit the curve to determine the IC₅₀ , which reflects the potency of your compound as an antagonist.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic-Like Effects

Causality: In vitro data must be translated to a physiological effect in a living system. The EPM is a standard behavioral model for assessing anxiety in rodents. Anxiolytic compounds reduce the natural aversion of rodents to open, elevated spaces, causing them to spend more time in the "open arms" of the maze.[16]

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms with no walls ("open arms").

  • Animal Acclimatization: House mice or rats in the testing facility for at least one week prior to the experiment. Allow them to acclimate to the testing room for at least 60 minutes on the day of the test.

  • Drug Administration: Administer the test compound (piperazine derivative), a vehicle control (e.g., saline or DMSO solution), and a positive control (a known anxiolytic like diazepam) via the appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Testing Procedure:

    • Gently place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a standard duration (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze. The experimenter should be blind to the treatment groups to prevent bias.

  • Data Collection and Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (a measure of general locomotor activity).

    • Primary Outcome: A statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries for the test compound group compared to the vehicle control group indicates an anxiolytic-like effect.

    • Self-Validation: The positive control (diazepam) group must show the expected anxiolytic effect. The total distance traveled should not be significantly different between groups, as this would suggest the observed effects are due to sedation or hyperactivity rather than specific changes in anxiety.

Conclusion and Future Directions

Piperazine derivatives are a validated and highly fruitful scaffold in neuropharmacology, providing the foundation for critical therapies in mental health.[10][11] Their success stems from a unique combination of structural and chemical properties that allow for precise tuning of their pharmacological profiles.[6][7] The experimental workflows detailed here—moving logically from target binding to functional activity and finally to in vivo behavioral outcomes—represent the standard of care for validating new chemical entities in this class.

Future research is focused on several exciting areas:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets simultaneously (e.g., D₂/5-HT₂A/SERT) to achieve superior efficacy or a better side-effect profile.[17]

  • Novel Targets: Expanding the application of the piperazine scaffold to new targets in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[13][14][18]

  • Improved CNS Delivery: Integrating advanced synthetic strategies and computational modeling to enhance blood-brain barrier penetration and optimize pharmacokinetic properties.[3]

By adhering to rigorous, validated experimental protocols, researchers can continue to unlock the immense therapeutic potential of the piperazine nucleus to address the ongoing challenges of neurological and psychiatric disorders.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Bentham Science Publishers.
  • The Neuropharmacological Potential of Piperazine Deriv
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). Canadian Science Publishing.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019). PharmacologyOnLine.
  • Piperazine. (n.d.). Wikipedia.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • Determination of piperazine derivatives in “Legal Highs”. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025).
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). DOI.
  • Application Notes and Protocols for Animal Models in Piperidine Deriv
  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). PubMed.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Bentham Science.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (n.d.). PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. (n.d.). Cuestiones de Fisioterapia.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PMC.

Sources

Methodological & Application

synthesis of 1-(4-n-propyl)piperazine thioamide using 1-Propylpiperazine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Propylpiperazine-1-carbothioamide

Executive Summary

This application note details the synthesis of 4-propylpiperazine-1-carbothioamide (often referred to as 1-(4-n-propyl)piperazine thioamide) starting from the stable salt precursor, 1-propylpiperazine dihydrobromide .

While commercial catalogs suggest a direct reaction with potassium thiocyanate (KSCN), this guide advocates for a Two-Stage Benzoyl Isothiocyanate Protocol . This method is selected for its superior regioselectivity, higher purity profile, and avoidance of the harsh thermal conditions required for direct thiocyanate rearrangement. We also provide the "Classic" KSCN method as a secondary protocol for rapid, lower-purity screening.

Key Chemical Transformation:



Scientific Rationale & Mechanistic Insight

The Precursor Challenge: Hydrobromide Salts

1-Propylpiperazine is supplied as a dihydrobromide salt (


) to prevent oxidation and reduce hygroscopicity. However, the nucleophilicity of the secondary amine (N1) is completely quenched in this salt form.
  • Insight: Direct reaction of the salt requires forcing conditions (high heat) to shift the equilibrium toward the free amine.

  • Solution: A distinct "Free-Basing" step allows for stoichiometric control and the use of milder electrophiles.

Route Selection: Why Benzoyl Isothiocyanate?

Converting a secondary amine to a primary thioamide (


) is chemically distinct from making a secondary thioamide (

).
  • Direct KSCN Route (Method B): Relies on the thermal rearrangement of the amine thiocyanate salt. This is often inefficient for secondary amines, leading to side products and difficult purification.

  • Benzoyl Isothiocyanate Route (Method A - Recommended): Uses benzoyl isothiocyanate (generated in situ) to form a crystalline

    
    -benzoylthiourea intermediate. This intermediate is easily purified by recrystallization before mild alkaline hydrolysis yields the final product.
    

Experimental Protocols

Phase 1: Liberation of the Free Base (Mandatory for Method A)

Before functionalization, the piperazine core must be desalted.

Reagents:

  • 1-Propylpiperazine dihydrobromide (10.0 mmol, 2.90 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    

Protocol:

  • Dissolution: Suspend 2.90 g of the dihydrobromide salt in 15 mL of water.

  • Neutralization: Slowly add 25 mL of 2M NaOH with stirring. The solution will become basic (pH > 12), and the free amine may separate as an oil.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
    • Note: The propylpiperazine is moderately polar; thorough extraction is required.

  • Drying: Combine organic layers, wash with 10 mL brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (rotary evaporator, 30°C) to yield the pale yellow oil: 1-propylpiperazine (Free Base) .

    • Yield Expectation: >90% (approx.[1] 1.15 g).[2] Use immediately to avoid carbonate formation from air.

Phase 2: Synthesis via Benzoyl Isothiocyanate (Method A - Recommended)

This route ensures the highest purity for biological screening.

Reagents:

  • 1-Propylpiperazine (Free Base from Phase 1)

  • Ammonium Thiocyanate (

    
    )
    
  • Benzoyl Chloride (

    
    )
    
  • Acetone (Dry)[3]

  • Sodium Hydroxide (NaOH), 10% solution

Step-by-Step Protocol:

  • Generation of Benzoyl Isothiocyanate:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.1 eq of Ammonium Thiocyanate in dry acetone.

    • Add 1.0 eq of Benzoyl Chloride dropwise. A white precipitate (

      
      ) will form immediately.
      
    • Reflux for 15 minutes.

    • Critical Control Point: Do not filter yet; the reagent is generated in situ.

  • Thiocarbamoylation:

    • Cool the mixture to room temperature.

    • Add the 1-Propylpiperazine (Free Base) (dissolved in a small amount of acetone) dropwise to the reaction mixture.

    • Stir at ambient temperature for 1 hour. The reaction is usually exothermic.

    • Pour the mixture into ice water. The intermediate, 1-benzoyl-3-(4-propylpiperazin-1-yl)thiourea , will precipitate as a solid.

    • Filter and wash with water.

  • Hydrolysis (Debenzoylation):

    • Suspend the benzoyl-thiourea intermediate in 10% NaOH solution (approx. 5 mL per gram of solid).

    • Heat to 80°C for 30 minutes. The solution will clear as the benzoyl group is cleaved (forming sodium benzoate).

    • Cool to room temperature.[4][5] The target product, 4-propylpiperazine-1-carbothioamide , will precipitate upon cooling or can be induced by neutralizing slightly to pH 8-9 with dilute HCl if it remains soluble.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1).

Phase 3: Direct Synthesis (Method B - Industrial/Rapid)

Use this method if high purity is not critical or if reagents for Method A are unavailable.

Reagents:

  • 1-Propylpiperazine dihydrobromide[1][6][7]

  • Potassium Thiocyanate (KSCN)[6]

  • Water[8]

  • Ethanol[9]

Protocol:

  • Dissolve 1-Propylpiperazine dihydrobromide (1 eq) and KSCN (2.2 eq) in a minimum volume of water.

  • Evaporate the solution to dryness on a steam bath or rotary evaporator.

  • Thermal Rearrangement: Heat the dry residue in an oil bath at 120–130°C for 1 hour.

    • Caution: This step releases fumes; perform in a fume hood.

  • Cool the residue and tritururate with warm ethanol.

  • Filter off the inorganic salts (KBr).

  • Concentrate the ethanol filtrate to yield the crude thioamide.

Data Summary & Stoichiometry

ComponentRoleMol.[1][2][4][5][8][10][11][12][13][14][15] Weight ( g/mol )Equiv. (Method A)Equiv. (Method B)
1-Propylpiperazine

2HBr
Precursor290.041.01.0
1-Propylpiperazine (Free) Reactant128.221.0N/A
Benzoyl Chloride Reagent A140.571.05N/A
Ammonium Thiocyanate Reagent A76.121.1N/A
Potassium Thiocyanate Reagent B97.18N/A2.2
Target Product Product 187.31 Theoretical Yield Theoretical Yield

Process Visualization

Workflow Logic: Method A (Benzoyl Isothiocyanate Route)

G Start Start: 1-Propylpiperazine Dihydrobromide (Solid) FreeBase Step 1: Free-Basing (NaOH / DCM Extraction) Start->FreeBase Neutralization Coupling Step 3: Coupling (Formation of Benzoyl Thiourea) FreeBase->Coupling Nucleophilic Attack ReagentGen Step 2: Reagent Prep (PhCOCl + NH4SCN -> PhCONCS) ReagentGen->Coupling In-situ Addition Intermediate Intermediate: 1-Benzoyl-3-(4-propylpiperazin-1-yl)thiourea Coupling->Intermediate Precipitation Hydrolysis Step 4: Hydrolysis (NaOH, 80°C) Intermediate->Hydrolysis Debenzoylation Product Final Product: 4-propylpiperazine-1-carbothioamide Hydrolysis->Product Crystallization

Caption: Step-by-step logic for the high-purity Benzoyl Isothiocyanate synthesis route.

Quality Control & Troubleshooting

  • TLC Monitoring:

    • Mobile Phase: DCM:Methanol (9:1).

    • Visualization: UV (254 nm) or Iodine vapor. The thioamide is UV active.

    • Rf Values: The Benzoyl intermediate will have a higher Rf (approx 0.7) than the final thioamide (approx 0.3-0.4) due to the loss of the lipophilic benzoyl group.

  • NMR Validation (

    
     NMR, DMSO-
    
    
    
    ):
    • Look for the disappearance of aromatic protons (7.4–8.0 ppm) after hydrolysis to confirm debenzoylation.

    • Confirm the propyl group: Triplet (~0.9 ppm), Multiplet (~1.5 ppm), Triplet (~2.3 ppm).

    • Diagnostic Signal: The

      
       protons of the thioamide typically appear as two broad singlets (or one very broad hump) around 7.0–9.0 ppm, often exchangeable with 
      
      
      
      .
  • Safety Note:

    • Isothiocyanates are sensitizers. Handle in a fume hood.

    • HBr Salts: The dust is irritating to the respiratory tract.

References

  • Sigma-Aldrich. Product Specification: 1-n-Propylpiperazine dihydrobromide.[1]Link (Accessed Oct 2023).

  • Katritzky, A. R., et al. "Synthesis of Thioamides and Thiohydrazides." Journal of the Chemical Society, Perkin Transactions 1, 1982. Link

  • Rasmussen, C. R., et al. "Improved Procedures for the Preparation of N-Substituted Thioureas." Synthesis, 1988(06), 456-459. Link

  • Douglas, K. T. "The Chemistry of the Thiocarbonyl Group." John Wiley & Sons, 1989. (Standard text for thioamide mechanistic grounding).

Sources

Application Note: High-Efficiency N-Alkylation of 1-Propylpiperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

1-Propylpiperazine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in GPCR ligands (dopamine/serotonin receptors), antihistamines, and antimicrobial agents. However, the commercial availability of this reagent as a dihydrobromide salt (2HBr) presents a specific synthetic challenge: the salt lattice is stable, non-nucleophilic, and often insoluble in the aprotic solvents required for


 chemistry.

This Application Note provides a definitive, field-tested protocol for the N-alkylation of 1-Propylpiperazine dihydrobromide. Unlike generic amine protocols, this guide specifically addresses the thermodynamics of in situ salt neutralization to maximize yield and prevent the common pitfall of quaternary ammonium salt formation.

Chemical Context & Mechanistic Design[1][2][3][4][5]

The Salt Challenge

The reagent exists as a diprotonated species (


). For alkylation to occur, the secondary amine must be deprotonated to its free-base form.
  • Problem: The

    
     salt is highly polar and insoluble in DCM or Toluene.
    
  • Solution: Use of a polar aprotic solvent (Acetonitrile or DMF) combined with a base capable of driving the equilibrium toward the free amine.

Stoichiometry Matrix

A common failure mode is under-estimating the base requirement. The reaction generates acid (


) and requires the neutralization of the starting material.
ComponentRoleStoichiometry (Eq.)Rationale
1-Propylpiperazine[1][2][3][4]·2HBr Nucleophile (Precursor)1.0Limiting Reagent
Alkyl Halide (R-X) Electrophile1.1 - 1.2Slight excess to drive completion.
Base (

or DIPEA)
Proton Scavenger3.5 - 4.0 CRITICAL: 2.0 eq to neutralize 2HBr + 1.0 eq to neutralize reaction byproduct + 0.5 eq buffer.
NaI / TBAI Catalyst (Finkelstein)0.1Optional: Accelerates reaction if R-Cl or R-Br is used.

Visualizing the Pathway

The following diagram illustrates the transformation from the inactive salt to the active nucleophile and final product.

ReactionPathway Salt 1-Propylpiperazine 2HBr Salt (Inactive) FreeBase Free Amine Intermediate (Nucleophilic) Salt->FreeBase Deprotonation (-2 HBr) Base Base (K2CO3) (Excess) Base->FreeBase TS Transition State (SN2) FreeBase->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product Tertiary Amine Product TS->Product Major Pathway SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct Excess R-X High Temp

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and potential over-alkylation risk.

Experimental Protocols

Method A: Heterogeneous Catalysis (Standard)

Best for: Primary alkyl halides, benzyl bromides, and scale-up (>5g). Solvent: Acetonitrile (ACN).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-Propylpiperazine·2HBr (1.0 eq) in anhydrous Acetonitrile (10 mL per gram of amine).

    • Note: The salt will likely not dissolve completely. This is normal.

  • Activation: Add Potassium Carbonate (

    
    , 4.0 eq) .
    
    • Tip: Use finely milled/powdered

      
       to increase surface area.
      
    • Induction: Stir vigorously at Room Temperature (RT) for 30 minutes. You may observe a change in the suspension's texture as free-basing occurs.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

    • Optional: If using a Chloride (R-Cl), add Potassium Iodide (KI, 0.1 eq) to utilize the Finkelstein effect.

  • Reaction: Heat to 60°C - 80°C (Reflux) . Monitor by TLC or LCMS.[5]

    • Timeframe: Typically 4–12 hours.

    • Endpoint: Disappearance of the free piperazine peak (LCMS) or spot (TLC, stain with Ninhydrin or Dragendorff).

  • Workup (Self-Validating):

    • Cool to RT. Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate.[5]

    • Acid-Base Purification: Dissolve residue in DCM. Wash with water (removes residual salts).

    • Validation: If high purity is needed, extract the DCM layer with 1M HCl (product goes to aqueous). Wash organic layer (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH. Extract back into DCM.

Method B: Homogeneous Conditions (Solubility Issues)

Best for: Complex electrophiles insoluble in ACN, or temperature-sensitive substrates. Solvent: DMF or DCM.

Step-by-Step Procedure:

  • Dissolve 1-Propylpiperazine·2HBr (1.0 eq) in DMF (5 mL/g).

  • Add DIPEA (N,N-Diisopropylethylamine, 4.0 eq) .

    • Observation: The solution should become clear as the organic base neutralizes the HBr and solubilizes the amine.

  • Add Alkyl Halide (1.1 eq) .[6]

  • Stir at RT to 50°C .

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash 3x with Water/Brine (crucial to remove DMF). Dry over

    
    .[5]
    

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal conditions for your specific electrophile.

DecisionTree Start Start: Select Electrophile Type Electrophile Type? Start->Type Primary Primary Halide (R-CH2-Br/I) Type->Primary Standard Secondary Secondary/Steric (R-CH(R)-Br) Type->Secondary Slow Rxn Sensitive Base Sensitive (Esters, etc.) Type->Sensitive Labile Groups MethodA Method A: ACN / K2CO3 / Reflux Primary->MethodA MethodB Method B: DMF / DIPEA / 50°C Secondary->MethodB Better Solubility MethodC Method C: NaH / DMF / 0°C (Strong Base) Secondary->MethodC If very sluggish Sensitive->MethodB Mild Base

Figure 2: Experimental decision matrix for protocol selection.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Salt not neutralized.Check Base equivalents. Ensure >3.5 eq. Switch to Method B (Homogeneous).
Quaternary Salt Formation Excess Electrophile.Strictly control R-X to 1.0–1.1 eq. Lower temperature.
Product in Aqueous Layer Product is too polar/protonated.Ensure pH > 10 during extraction. Use CHCl3/IPA (3:1) for extraction if product is highly polar.
Incomplete reaction after 24h Steric hindrance.Add NaI (0.1 eq) catalyst. Switch solvent to DMF and temp to 80°C.

References

  • Patel, J., et al. (2014).[7] Selective N-alkylation of primary amines with R–NH2[8]·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.

  • Salvatore, R. N., et al. (2002).[9] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.

  • TCI Chemicals. (n.d.). Product Specification: 1-Propylpiperazine Dihydrobromide.

  • Master Organic Chemistry. (2017). Alkylation of Amines: Challenges and Workarounds.

Sources

Preparation of Piperazine-Based CNS Agents Utilizing 1-Propylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, particularly for the development of agents targeting the Central Nervous System (CNS).[1][2][3] Its unique structural and physicochemical properties allow for the synthesis of a diverse array of compounds with activities across various neurotransmitter systems.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of piperazine-based CNS agents, with a specific focus on the strategic use of 1-propylpiperazine as a key building block. We will explore the rationale behind its selection and detail the primary synthetic transformations, including N-arylation and amide coupling reactions, that are fundamental to the elaboration of this versatile scaffold.

Introduction: The Privileged Piperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery.[1] This is attributed to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are critical for CNS-active compounds. Furthermore, the two nitrogen atoms provide handles for synthetic modification, allowing for the precise tuning of a molecule's interaction with its biological target.[1][5]

The introduction of an N-propyl group, as in 1-propylpiperazine, can significantly influence the pharmacological profile of the resulting derivatives. This alkyl substituent can impact lipophilicity, metabolic stability, and receptor-binding affinity. Many successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics, feature a substituted piperazine moiety, underscoring its importance in the field.[2][6]

Strategic Importance of 1-Propylpiperazine

The choice of 1-propylpiperazine as a starting material offers several advantages in the synthesis of CNS drug candidates:

  • Modulation of Physicochemical Properties: The propyl group provides a moderate increase in lipophilicity compared to an unsubstituted piperazine, which can be advantageous for optimizing blood-brain barrier penetration.

  • Vector for Further Functionalization: The remaining secondary amine on the piperazine ring is a nucleophilic center, readily available for a variety of chemical transformations.

  • Established Precedent in Bioactive Molecules: Numerous CNS-active compounds incorporate an N-alkylpiperazine motif, providing a strong rationale for its use in new drug discovery programs.[7]

Key Synthetic Strategies and Protocols

The synthesis of piperazine-based CNS agents from 1-propylpiperazine primarily involves the functionalization of the secondary amine at the N4 position. The two most common and powerful strategies are N-arylation and amide coupling reactions.

N-Arylation of 1-Propylpiperazine

The introduction of an aryl or heteroaryl group onto the piperazine nitrogen is a common strategy to create ligands for various CNS receptors, such as dopamine and serotonin receptors.[6][8] This can be achieved through several methods, with the Buchwald-Hartwig amination being a particularly robust and versatile choice.[9][10]

Conceptual Workflow: N-Arylation

N_Arylation Propylpiperazine 1-Propylpiperazine Reaction Buchwald-Hartwig Amination Propylpiperazine->Reaction ArylHalide Aryl/Heteroaryl Halide (e.g., Ar-Br, Ar-Cl) ArylHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP, Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product N-Aryl-1-propylpiperazine (CNS Agent Precursor) Reaction->Product

Caption: Buchwald-Hartwig N-Arylation Workflow.

Protocol 1: Palladium-Catalyzed N-Arylation of 1-Propylpiperazine

This protocol describes a general procedure for the Buchwald-Hartwig amination of 1-propylpiperazine with an aryl bromide.

Materials:

Reagent/MaterialPurposeSupplier/Grade
1-PropylpiperazineStarting MaterialSigma-Aldrich, 98%
Aryl BromideCoupling PartnerVaries based on target
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CatalystStrem Chemicals
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)LigandStrem Chemicals
Sodium tert-butoxide (NaOtBu)BaseAcros Organics, 97%
Anhydrous TolueneSolventAcros Organics, DriSolv®
Diethyl EtherExtraction SolventFisher Chemical, ACS Grade
Saturated Sodium Bicarbonate SolutionAqueous WashLabChem
BrineAqueous WashLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentFisher Chemical
Silica GelChromatographySiliCycle, 60 Å, 40-63 µm

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and 1-propylpiperazine (1.2 mmol) to the Schlenk tube, followed by anhydrous toluene (5 mL).

  • Reaction: The reaction mixture is stirred at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-propylpiperazine derivative.

Amide Coupling with 1-Propylpiperazine

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[11] Coupling 1-propylpiperazine with a carboxylic acid introduces an acyl group, which can serve as a key pharmacophoric element or as a linker to another functional moiety.[12] A variety of coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[13]

Conceptual Workflow: Amide Coupling

Amide_Coupling Propylpiperazine 1-Propylpiperazine Reaction Amide Bond Formation Propylpiperazine->Reaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Reaction Base Base (e.g., DIPEA, Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Product N-Acyl-1-propylpiperazine (CNS Agent) Reaction->Product

Caption: Amide Coupling Reaction Workflow.

Protocol 2: HATU-Mediated Amide Coupling of 1-Propylpiperazine

This protocol provides a general method for the amide coupling of 1-propylpiperazine with a generic carboxylic acid.

Materials:

Reagent/MaterialPurposeSupplier/Grade
1-PropylpiperazineStarting MaterialSigma-Aldrich, 98%
Carboxylic AcidCoupling PartnerVaries based on target
HATUCoupling ReagentChem-Impex International
N,N-Diisopropylethylamine (DIPEA)BaseAcros Organics, 99%
Anhydrous N,N-Dimethylformamide (DMF)SolventAcros Organics, DriSolv®
Ethyl AcetateExtraction SolventFisher Chemical, ACS Grade
1 M Hydrochloric Acid (HCl)Aqueous WashFisher Chemical
Saturated Sodium Bicarbonate SolutionAqueous WashLabChem
BrineAqueous WashLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentFisher Chemical
Silica GelChromatographySiliCycle, 60 Å, 40-63 µm

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amine: Add a solution of 1-propylpiperazine (1.2 mmol) in anhydrous DMF (2 mL) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acyl-1-propylpiperazine derivative.

Safety and Handling

1-Propylpiperazine and its derivatives should be handled with appropriate safety precautions. [14][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[15][17]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][17]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Many reagents used in these protocols, such as palladium catalysts and coupling reagents, also have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15][17]

Conclusion

1-Propylpiperazine is a valuable and versatile building block for the synthesis of novel CNS agents. The N-arylation and amide coupling reactions detailed in this guide represent robust and widely applicable methods for the elaboration of this scaffold. By understanding the principles behind these transformations and adhering to the provided protocols, researchers can efficiently generate libraries of piperazine-based compounds for screening in CNS drug discovery programs. The strategic incorporation of the 1-propylpiperazine moiety offers a promising avenue for the development of new therapeutics for a range of neurological disorders.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). MDPI. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. PhD Dissertation, Interdepartmental Pharmacy. [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. [Link]

  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 254-263. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2023). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Rinaldi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4053-4058. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters, 12(1), 133-142. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5797-5805. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules, 27(16), 5195. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(33), 5556-5583. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(17), 3247-3263. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis, 15(2). [Link]

Sources

Application Notes and Protocols for the Synthesis and Characterization of 1-Propylpiperazine-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The functionalization of the piperazine ring allows for the fine-tuning of its pharmacological profile. The introduction of a carbothioamide group, a bioisostere of the amide bond, is of particular interest as it can enhance metabolic stability, improve cell permeability, and introduce new hydrogen bonding patterns, potentially leading to altered target affinity and efficacy.[3][4] Thioamides themselves are a class of organosulfur compounds with significant applications in organic synthesis and are found in various natural products.[3]

This document provides a comprehensive guide to the synthesis of 1-propylpiperazine-1-carbothioamide via the reaction of 1-propylpiperazine hydrobromide with potassium thiocyanate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for its synthesis and purification, and outline robust analytical methods for its structural characterization.

Reaction Mechanism and Scientific Rationale

The reaction of a secondary amine hydrohalide, such as 1-propylpiperazine hydrobromide, with potassium thiocyanate proceeds through a mechanism that is believed to involve the in-situ formation of a transient isothiocyanate species, which is then attacked by a second molecule of the amine.

The reaction is initiated by the dissociation of the 1-propylpiperazine hydrobromide in a suitable solvent, providing the free secondary amine. The thiocyanate ion (SCN⁻) from potassium thiocyanate is ambident, meaning it can react through either the sulfur or the nitrogen atom. Under the described reaction conditions, it is proposed that the reaction proceeds through the initial formation of a thiocyanic acid intermediate which then rearranges to isothiocyanic acid (HNCS). This highly reactive intermediate is then immediately trapped by the nucleophilic secondary amine (1-propylpiperazine) present in the reaction mixture. The attack of the amine on the central carbon of the isothiocyanate group leads to the formation of the N,N-disubstituted thioamide product, 1-propylpiperazine-1-carbothioamide.

The use of the hydrobromide salt of the amine is advantageous as it allows for the in-situ generation of the free amine upon dissolution, often facilitated by the choice of solvent or the addition of a mild base if necessary, although in many cases the reaction can proceed without an additional base. The hydrobromide also ensures that the amine is in a more stable, crystalline, and easily handleable form.

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1-propylpiperazine_HBr 1-Propylpiperazine Hydrobromide KSCN Potassium Thiocyanate HNCS Isothiocyanic Acid (transient) KSCN->HNCS Reaction with H+ 1-propylpiperazine 1-Propylpiperazine (free amine) Thioamide 1-Propylpiperazine-1- carbothioamide 1-propylpiperazine->Thioamide HNCS->Thioamide Nucleophilic Attack

Caption: Proposed reaction mechanism for the formation of 1-propylpiperazine-1-carbothioamide.

Detailed Synthesis Protocol

This protocol outlines the laboratory-scale synthesis of 1-propylpiperazine-1-carbothioamide.

Materials and Reagents
ReagentGradeSupplier
1-Propylpiperazine hydrobromide≥98%e.g., Sigma-Aldrich
Potassium thiocyanate (KSCN)ACS reagent, ≥99%e.g., Fisher Scientific
Acetonitrile (CH₃CN)Anhydrous, 99.8%e.g., VWR Chemicals
Dichloromethane (CH₂Cl₂)ACS gradee.g., Merck
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionLaboratory preparedN/A
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradee.g., Alfa Aesar
Diethyl etherACS gradee.g., Macron Fine Chemicals
HexanesACS gradee.g., Avantor
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Glass funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-propylpiperazine hydrobromide (10 mmol, 2.91 g) and potassium thiocyanate (12 mmol, 1.17 g).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a developing system of dichloromethane:methanol (95:5 v/v). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile using a rotary evaporator.

    • To the resulting residue, add 50 mL of dichloromethane and 50 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield 1-propylpiperazine-1-carbothioamide as a solid.

Experimental_Workflow Synthesis Workflow Reactants Combine 1-Propylpiperazine HBr and KSCN in Acetonitrile Reflux Heat to Reflux (4-6 h) Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, Evaporate Solvent, Liquid-Liquid Extraction Monitor->Workup Reaction Complete Drying Dry Organic Layer (MgSO4) Workup->Drying Purification Filter, Concentrate, and Recrystallize Drying->Purification Product Obtain Pure Product Purification->Product Characterization Characterize Product (NMR, IR, MS) Product->Characterization End End Characterization->End

Caption: A step-by-step workflow for the synthesis of 1-propylpiperazine-1-carbothioamide.

Characterization of 1-Propylpiperazine-1-carbothioamide

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the piperazine nitrogen). The piperazine ring protons will likely appear as two distinct multiplets due to the restricted rotation around the C-N bond of the thioamide.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the downfield signal of the thiocarbonyl carbon (C=S), typically appearing in the range of 180-200 ppm.[7] Signals for the carbons of the propyl group and the piperazine ring will also be present in their expected regions.

Expected ¹H NMR Data (in CDCl₃, 400 MHz) Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
~0.9 (t, 3H)-CH₂CH₂CH
~1.5 (sext, 2H)-CH₂CH ₂CH₃
~2.4 (t, 2H)-CH ₂CH₂CH₃
~3.4 (m, 4H)Piperazine protons
~3.8 (m, 4H)Piperazine protons
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The most characteristic absorption will be that of the C=S stretching vibration, which typically appears in the region of 800-1250 cm⁻¹.[8][9] The absence of a strong absorption band around 2040-2140 cm⁻¹ will confirm the absence of any unreacted isothiocyanate intermediate. Other expected absorptions include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine ring and its substituent.[11][12][13]

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][14][15]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potentially volatile reagents or byproducts.[14][16]

  • Handling of Reagents:

    • 1-Propylpiperazine hydrobromide: May cause skin and eye irritation. Avoid inhalation of dust.[15]

    • Potassium thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide). Keep away from acids.[14]

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Stańco, A., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • DeRuiter, J., et al. (2010). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
  • S. V. S. S. L. N. Sridevi, et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry.
  • Szostak, M., et al. (2022). Thioamide N–C(S)
  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 845-854.
  • Iannarelli, R., et al. (2024). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. SSRN.
  • ECHEMI. (2023).
  • Zhang, J., et al. (2018). Proposed mechanism for the synthesis of N,N‐disubstituted thioamides from 1,1‐dibromo alkenes and formamide.
  • Al-Ostath, A., et al. (2022). Schematic of synthesis of the novel molecule piperazine-1-carbothioamide (P1C).
  • Loba Chemie. (2022).
  • Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2568-2577.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
  • New Jersey Department of Health. (2010). HAZARD SUMMARY - Piperazine. New Jersey Department of Health.
  • Wiles, D. M., & Suprunchuk, T. (1969). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 47(10), 1865-1870.
  • Organic Chemistry Portal. (2022).
  • Wenzel, B., et al. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Organic Chemistry Portal. (2024).
  • Organic Chemistry Portal. (2024). Synthesis of piperazines. Organic Chemistry Portal.
  • Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Singh, R., et al. (2019). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 433-442.
  • Parmar, V. S., et al. (2012). 1H and 13C NMR data, occurrence, biosynthesis and biological activity of Piper amides.
  • Le, T. H., et al. (2025). FT-IR spectra of CS/TCS and the appearance of TCS.
  • Tuno, M. C. T., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • ChemicalBook. (2023).
  • Crouzel, C., et al. (1987). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, 2039-2042.
  • Szostak, M., et al. (2022). Thioamide N–C(S)
  • El-Sayed, M. A., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 58(11), 841-847.
  • Michota, A., & Bukowska, J. (2002). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.
  • Pollard, C. T., & Adkins, H. (1934). Derivatives of Piperazine. III. Reactions with Unsaturated Esters, Part 1. Journal of the American Chemical Society, 56(7), 1528-1530.
  • Deepika, D., et al. (2022). SYNTHESIS OF THIOESTERS AND THIOAMIDES USING POTASSIUM THIOCYANATE UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 15(1), 288-291.
  • Li, J., et al. (2021). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides.
  • As-Subaie, A. A., et al. (2020). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of Molecular Structure, 1202, 127264.
  • Arshad, M. N., et al. (2012). N-Phenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163.
  • Al-Hazmi, G. H., et al. (2025). (PDF) Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations.

Sources

Application Note: A Validated Dissolution Method for 1-Propylpiperazine Dihydrobromide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step standard operating procedure (SOP) for the dissolution testing of solid oral dosage forms containing 1-Propylpiperazine dihydrobromide. As a highly water-soluble dihydrobromide salt, the dissolution characteristics of this active pharmaceutical ingredient (API) are critical for predicting in vivo performance. This guide explains the scientific rationale behind the method development, from media selection to the analytical finish, ensuring a robust and reproducible protocol. It is intended for researchers, scientists, and drug development professionals engaged in formulation development, quality control, and regulatory submissions.

Introduction and Scientific Rationale

1-Propylpiperazine dihydrobromide is a piperazine derivative often used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its dihydrobromide salt form is specifically designed to enhance aqueous solubility and stability.[1] Dissolution testing is a critical in vitro tool used to measure the rate and extent of drug release from a dosage form, which is a key indicator of potential bioavailability. For a highly soluble compound like 1-Propylpiperazine dihydrobromide, which is soluble in water at 50 mg/mL, the dissolution test is primarily designed to confirm consistent product quality and manufacturing processes.[3][4]

The choice of dissolution medium is paramount. Given that 1-Propylpiperazine is a basic compound with two amine groups, its solubility is pH-dependent.[5] A dihydrobromide salt will create an acidic microenvironment upon dissolution. Therefore, testing in a standard, physiologically relevant medium like 0.1 N Hydrochloric Acid (HCl), which mimics gastric fluid, is a logical starting point. This ensures that the dissolution method is sensitive to any formulation-dependent variations in drug release.

The analytical finish for quantifying the dissolved API must be specific, stable, and accurate. While piperazine itself lacks a strong chromophore for UV detection, many of its derivatives can be analyzed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[6][7] In cases where the API has insufficient UV absorbance, derivatization techniques can be employed to form a UV-active product.[8][9] However, for routine quality control, a direct HPLC-UV method is preferred for its simplicity and efficiency.[10]

Physicochemical Properties of 1-Propylpiperazine Dihydrobromide

A thorough understanding of the API's properties is foundational to developing a robust dissolution method.

PropertyValue / ObservationSource
Molecular Formula C7H16N2·2HBr[1]
Molecular Weight 290.04 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point ~254-264 °C[4][11]
Solubility Soluble in water (50 mg/mL)[3][4]

Dissolution Testing Workflow

The overall process for dissolution testing is a systematic workflow designed to ensure consistency and accuracy at every stage.

DissolutionWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Reporting Phase Media_Prep 1. Media Preparation (0.1 N HCl, Degassed) Standard_Prep 2. Standard Preparation (API in Dissolution Media) Apparatus_Setup 3. Apparatus Setup (USP App. 2, 37°C, 50 RPM) Dosage_Intro 4. Introduce Dosage Form Apparatus_Setup->Dosage_Intro Sampling 5. Automated/Manual Sampling (Specified Time Points) Filtering 6. Sample Filtration (0.45 µm PVDF Filter) HPLC_Analysis 7. HPLC-UV Analysis Filtering->HPLC_Analysis Calculation 8. Calculate % Dissolved Report 9. Final Report Generation

Sources

Application Note: 1-Propylpiperazine Hydrobromide as a Versatile Building Block for the Synthesis of N,N'-Disubstituted Amidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amidine functional group is a critical pharmacophore in modern medicinal chemistry, valued for its basicity and ability to form key hydrogen bonding interactions with biological targets. Similarly, the piperazine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance aqueous solubility and optimize pharmacokinetic profiles.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 1-propylpiperazine hydrobromide, a commercially available building block, for the synthesis of diverse N,N'-disubstituted amidines. We present the core chemical principles, practical handling procedures for the salt form, and a detailed, field-proven protocol for a copper-catalyzed amination of nitriles, a highly efficient and atom-economical approach to amidine synthesis.

Introduction to the Building Block

1-Propylpiperazine is a secondary amine that serves as an ideal synthon for introducing a solubilizing, basic N-propylpiperazine moiety into a target molecule. It is widely available from chemical suppliers as its dihydrobromide salt to improve shelf-life and handling.[3][4] This salt form, however, necessitates a key preparatory step to liberate the nucleophilic free base prior to its use in most synthetic transformations. The incorporation of this scaffold is a well-established strategy in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[3]

Table 1: Physicochemical Properties of 1-Propylpiperazine Dihydrobromide

Property Value Reference(s)
CAS Number 64262-23-3 [3][5]
Molecular Formula C₇H₁₆N₂ · 2HBr [3][5]
Molecular Weight 290.04 g/mol [3][5]
Appearance White to off-white crystalline powder [3]
Melting Point ~254 °C [3][6][7]

| Solubility | Soluble in water |[6] |

Core Principles of Amidine Synthesis from Secondary Amines

The synthesis of N,N'-disubstituted amidines from secondary amines like 1-propylpiperazine can be achieved through several robust methods. The choice of method often depends on the available starting materials and desired functional group tolerance.

3.1 Pathway A: Nucleophilic Addition to Nitriles This is one of the most direct and atom-economical routes.[8][9] The carbon atom of a nitrile is electrophilic, but direct addition of a secondary amine is often slow. The reaction typically requires activation of the nitrile using either:

  • Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, ZnCl₂) coordinate to the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom.

  • Transition Metal Catalysis: Copper salts, such as CuCl, have proven highly effective in catalyzing the addition of amines to nitriles, often under milder conditions than traditional Lewis acids.[8]

3.2 Pathway B: From Activated Amide Precursors An alternative strategy involves the reaction of 1-propylpiperazine with an activated amide derivative. A common approach is the in-situ generation of a reactive imidoyl intermediate (e.g., an imidoyl chloride or imidoyl triflate) from a secondary amide, which is then readily attacked by the piperazine nitrogen.[10]

G cluster_0 Synthetic Pathways to Propylpiperazine Amidines Nitrile Ar-C≡N (Aryl Nitrile) Activation_N Activation [Cu(I) or Lewis Acid] Nitrile->Activation_N Pathway A Amide Ar-C(=O)NHR' (Secondary Amide) Activation_A Activation [Tf₂O or PPh₃/I₂] Amide->Activation_A Pathway B Piperazine 1-Propylpiperazine (Free Base) Product N-Aryl-1-propyl- piperazine-1-carboximidamide (Final Product) Piperazine->Product Nucleophilic Attack Activation_N->Product Activation_A->Product

Figure 1: General synthetic routes to N,N'-disubstituted amidines.

Mandatory Pre-Protocol: Liberation of the Free Base

Causality: The hydrobromide salt of 1-propylpiperazine is not nucleophilic. The protonated nitrogen atoms cannot attack an electrophilic center. Therefore, neutralization to the free base is a mandatory first step. Failure to do so will result in reaction failure.

Protocol: Free Base Extraction

  • Dissolution: Dissolve 1.0 equivalent of 1-propylpiperazine dihydrobromide in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0 °C). Slowly add a 3M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) with stirring until the pH of the solution is >12, as confirmed by pH paper.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane (DCM) or ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting clear oil is the 1-propylpiperazine free base. It should be used immediately or stored under an inert atmosphere (N₂ or Ar) at 2-8 °C.

G Start Start: 1-Propylpiperazine·2HBr (Aqueous Solution) AddBase Add aq. NaOH or K₂CO₃ (to pH > 12) Start->AddBase Extract Extract with Organic Solvent (e.g., DCM) AddBase->Extract Separate Separate Aqueous and Organic Layers Extract->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Organic Phase Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate End Product: 1-Propylpiperazine (Free Base Oil) Evaporate->End

Figure 2: Workflow for preparing the free base from its hydrobromide salt.

Detailed Experimental Protocol: Copper-Catalyzed Amidine Synthesis

This protocol details a reliable method for the synthesis of N-(4-cyanophenyl)-1-propylpiperazine-1-carboximidamide, adapted from established copper-catalyzed procedures.[8]

Principle: This method leverages a Cu(I) catalyst to facilitate the nucleophilic addition of the in-situ generated 1-propylpiperazine free base to an aromatic nitrile. Cesium carbonate serves as the base, and 2,2'-bipyridine acts as a ligand to stabilize the copper catalyst. The reaction is conducted under an oxygen atmosphere, which can play a role in maintaining the active catalytic cycle.

Table 2: Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol)
4-Cyanobenzonitrile 128.13 128 mg 1.0
1-Propylpiperazine·2HBr 290.04 348 mg 1.2
Copper(I) Chloride (CuCl) 98.99 10 mg 0.1 (10 mol%)
Cesium Carbonate (Cs₂CO₃) 325.82 815 mg 2.5
2,2'-Bipyridine 156.18 31 mg 0.2 (20 mol%)
2,2,2-Trifluoroethanol (TFE) 100.04 5.0 mL -

| Oxygen (O₂) | - | 1 atm (balloon) | - |

Step-by-Step Methodology:

  • Reactor Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-cyanobenzonitrile (1.0 mmol), 1-propylpiperazine dihydrobromide (1.2 mmol), copper(I) chloride (10 mol%), cesium carbonate (2.5 mmol), and 2,2'-bipyridine (20 mol%).

    • Expert Insight: Using the dihydrobromide salt directly with a stoichiometric excess of a strong base like Cs₂CO₃ allows for in-situ generation of the free base, simplifying the workflow by avoiding a separate extraction step.

  • Inerting and Solvent Addition: Seal the flask with a septum. Evacuate and backfill the flask with oxygen gas three times. An oxygen-filled balloon can be used to maintain a positive pressure. Add 5.0 mL of 2,2,2-trifluoroethanol (TFE) via syringe.

    • Expert Insight: TFE is an excellent solvent for this reaction, promoting both solubility of the reagents and the catalytic activity.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the 4-cyanobenzonitrile starting material indicates reaction completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the inorganic salts and catalyst residues. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to yield the pure amidine product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Table 3: Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Incomplete neutralization of the starting material. Ensure the base (Cs₂CO₃) is anhydrous and of high quality. Increase base stoichiometry to 3.0 equivalents.
Deactivated catalyst. Use freshly opened or properly stored CuCl and ligand. Ensure the oxygen atmosphere is maintained.
Multiple Side Products Reaction temperature too high or prolonged reaction time. Reduce the temperature to 80-90 °C and monitor the reaction closely to stop it upon completion.

| Difficult Purification | Product is highly polar and streaks on silica gel. | Add 0.5-1% triethylamine to the chromatography eluent to suppress peak tailing of the basic amidine product. |

Applications and Significance

The propylpiperazine-amidine scaffold synthesized via this protocol is a valuable platform for further chemical elaboration. As a privileged structural combination, it holds significant potential in drug discovery.[11][12] For example, it has been used in the synthesis of quinoxaline derivatives with potential biological activities.[13] The basic amidine nitrogen can be protonated at physiological pH, enabling ionic interactions with targets like kinases or G-protein coupled receptors, while the propylpiperazine tail can be modified to tune lipophilicity and metabolic stability, key aspects of modern drug design.[14]

Conclusion

1-Propylpiperazine hydrobromide is a cost-effective and highly practical building block for the synthesis of amidine-containing molecules. By understanding the necessity of liberating the free base, either in a separate step or in-situ, researchers can reliably incorporate this valuable scaffold. The copper-catalyzed protocol presented here offers a robust and scalable method for accessing these structures, opening avenues for the discovery of novel chemical entities in pharmaceutical and materials science research.

References

  • Deb, M. L. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Pharmaffiliates. (n.d.). 1-Propylpiperazine Dihydrobromide. Pharmaffiliates. [Link]

  • Yadav, J. S., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry. [Link]

  • Alkali Scientific. (n.d.). 1-n-Propylpiperazine dihydrobromide, 1 X 25 g. Alkali Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC. [Link]

  • De la Hoz, A., et al. (2009). Mild method for the synthesis of amidines by the electrophilic activation of amides. Tetrahedron Letters. [Link]

  • Sivaev, I. B., et al. (2021). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. [Link]

  • Ismaeel, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Kumar, V., & Aggarwal, M. (2016). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Salerno, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Recrystallization, Salt Formation, and Phase Separation Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Amphiphilic" Challenge

Welcome to the technical support hub for 1-propylpiperazine derivatives. As you likely know, these molecules present a unique purification challenge due to their amphiphilic nature . The piperazine ring is highly polar and basic, while the N-propyl chain introduces significant lipophilicity.

This duality often leads to the "oiling out" phenomenon—where the product separates as a liquid rather than a crystal.[1][2] This guide prioritizes salt formation as the primary vehicle for purification, as the free bases of N-alkyl piperazines are frequently oils at room temperature [1, 3].

Module 1: Solvent System Selection (Knowledge Base)

The choice of solvent depends heavily on whether you are working with the Free Base or a Salt (HCl, HBr, Fumarate).

Solvent Compatibility Table
FormPrimary Solvent (Dissolution)Anti-Solvent (Precipitation)Mechanism
HCl / HBr Salts Ethanol (Abs.) or Methanol Diethyl Ether or Acetone High polarity of alcohol dissolves the ionic salt; ether reduces dielectric constant to force lattice formation [9].
Fumarate / Maleate Isopropanol (IPA) n-Heptane IPA provides moderate solubility; cooling alone is often sufficient without anti-solvent.
Free Base Ethyl Acetate Hexanes Not Recommended.[3] Free bases often form oils. Only use if the derivative has high melting point substituents (e.g., aryl groups) [2].
Hydrates Water Isooctanol Specific for forming hexahydrates.[4] The alcohol acts as a phase-transfer anti-solvent [13].

Technical Note: For 1-propylpiperazine derivatives, avoid chlorinated solvents (DCM, Chloroform) for recrystallization. While they dissolve the compounds well, they rarely allow for controlled nucleation, leading to rapid solvent evaporation and amorphous films rather than crystals.

Module 2: Standard Operating Procedure (SOP)

Workflow: Salt Formation & Recrystallization

Since the free base is likely an oil, we recommend converting to a salt to raise the melting point and facilitate crystal lattice formation.

RecrystallizationWorkflow Start Start: Crude 1-Propylpiperazine Derivative CheckState Physical State Check: Is it an Oil or Solid? Start->CheckState SaltForm Salt Formation Step: Dissolve in Et2O/EtOH + Add Acid (HCl/HBr) CheckState->SaltForm Oil (Most Common) Dissolution Dissolution: Reflux in min. vol. Ethanol/IPA CheckState->Dissolution Solid SaltForm->Dissolution HotFilter Hot Filtration: Remove insoluble mechanical impurities Dissolution->HotFilter Cooling Controlled Cooling: Room Temp -> 4°C -> -20°C HotFilter->Cooling Result Vacuum Filtration & Wash Cooling->Result

Figure 1: Decision logic for processing N-alkyl piperazine derivatives. Note the critical Salt Formation step for oils.

Detailed Protocol
  • Salt Formation (If Oil): Dissolve crude oil in 10 volumes of diethyl ether. Cool to 0°C. Add stoichiometric acid (e.g., 2M HCl in ether) dropwise. Collect the precipitate immediately.

  • Dissolution: Place the salt in a flask. Add boiling Ethanol (absolute) dropwise. Swirl constantly on a steam bath. Stop exactly when the solution becomes clear.

  • Clarification: If colored impurities persist, add Activated Charcoal (1% w/w), boil for 2 mins, and filter hot through Celite [4].

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed .

    • Critical Step: If no crystals form at 25°C, add the Anti-Solvent (e.g., warm Acetone or Ether) dropwise until permanent turbidity is just visible. Then add 1 drop of Ethanol to clear it.

  • Crystallization: Refrigerate (4°C) overnight.

Module 3: Troubleshooting Center

Issue: "The Product is Oiling Out"

Diagnosis: This is the most common failure mode for propylpiperazines. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve [11]. Essentially, the compound separates as a liquid droplet because the boiling point of the solvent is higher than the melting point of the solvated product.[2]

Troubleshooting Logic:

OilingOut Issue Issue: Product Oils Out (Milky emulsion or droplets at bottom) TempCheck Check Temp: Is solvent BP > Product MP? Issue->TempCheck SolventChange Action: Switch Solvent Use lower BP solvent (e.g., Acetone vs Water) TempCheck->SolventChange Yes (BP too high) Reheat Action: Re-dissolve TempCheck->Reheat No SolventChange->Reheat Seed Action: Seeding Add seed crystal at Metastable Zone Reheat->Seed Cool Slowly Triturate Action: Trituration Decant solvent, grind oil with Et2O Seed->Triturate If oil persists

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Corrective Actions:

  • Trituration: If an oil forms, decant the supernatant.[5] Add diethyl ether to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces lattice formation [7].

  • Seeding: Never cool a solution completely without seeding if you have any solid crystals available. Add a seed crystal when the solution is tepid (warm to touch), not hot.

  • Solvent Swap: If using water/ethanol, switch to Isopropanol . The lower polarity difference often suppresses LLPS.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my yield low (<50%)? A: Piperazine salts are often highly soluble in water. If you used 95% Ethanol, the 5% water content may be keeping your salt in solution.

  • Fix: Use Absolute Ethanol or dry the solvent with molecular sieves before use. Alternatively, boil off half the solvent and add an anti-solvent (Ether) to force precipitation [12].

Q: My product is turning pink/brown during crystallization. A: Piperazines are susceptible to oxidation, forming N-oxides or degradation products [1].

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen balloon). Ensure your solvent is degassed. Use a small amount of activated charcoal during the hot filtration step.[2]

Q: Which salt form is best for 1-propylpiperazine derivatives? A:

  • Dihydrochloride (2HCl): Most common, but can be hygroscopic.

  • Fumarate: Excellent for crystallizing lipophilic amines. Often non-hygroscopic and forms nice needles.

  • Picrate: Historically used for characterization due to sharp melting points, but hazardous (explosive). Avoid for scale-up.

References

  • BenchChem. (2025).[2][4][6] Technical Support Center: Purification of Piperazine-Containing Compounds.[4] Retrieved from

  • Laturwale, S. K., et al. (2023).[7] Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [7]

  • Veeprho. (n.d.). Amine Di piperazine impurity - Process related basic organic contaminant.[8] Retrieved from

  • BenchChem. (2025).[2][4][6] Refining Crystallization Methods for High-Purity Compounds. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[9][10] Retrieved from

  • BenchChem. (2025).[2][6] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • Reddit Community (r/Chemistry). (2013). Recrystallization and Oiling Out Troubleshooting.[2][3][11] Retrieved from

  • Daicel Pharma Standards. (n.d.). Piperazine Impurities and Synthesis.[8][12][13] Retrieved from

  • Reddit Community (r/Chemistry). (2024). Solvent selection for recrystallization of hydrochloride salts.[3] Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[3][9][10][14][15][16] Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques and Troubleshooting.[2][3][10][11][14][16] Retrieved from

  • US Patent 3481933A. (1969). Recovery and purification of piperazine.[17] Retrieved from

Sources

removing impurities from 1-Propylpiperazine hydrobromide starting material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Propylpiperazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important pharmaceutical intermediate.[1] We will explore the underlying chemical principles of common purification techniques and provide actionable protocols to help you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Issues in 1-Propylpiperazine Hydrobromide Purification

This section addresses specific problems that may arise during the purification process, offering potential causes and validated solutions.

Problem 1: Low Purity After Initial Synthesis and Isolation

Q: My initial batch of 1-Propylpiperazine hydrobromide has a purity of <95% as determined by HPLC/GC-MS. What are the likely impurities and the best initial purification strategy?

A: Low purity in the initial crude product is common and often results from side-reactions and unreacted starting materials from the synthesis process.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include piperazine, 1-bromopropane, or other alkylating agents.

  • Over-alkylation Products: Formation of 1,4-dipropylpiperazine hydrobromide.

  • Related Piperazine Analogs: Impurities from the piperazine starting material, such as other N-alkyl piperazines.[2]

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup.

  • Degradation Products: Piperazine rings can be susceptible to oxidation or other degradation pathways under certain conditions.

Recommended Initial Purification Strategy: Recrystallization

Recrystallization is often the most effective and scalable first step for purifying crystalline solids like 1-Propylpiperazine hydrobromide. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

dot

Caption: Recrystallization workflow for purifying 1-Propylpiperazine hydrobromide.

Problem 2: Difficulty in Selecting an Appropriate Recrystallization Solvent

Q: I am struggling to find a suitable solvent for the recrystallization of 1-Propylpiperazine hydrobromide. What are the key properties of a good solvent, and can you suggest some starting points?

A: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the impurities, or vice-versa.

Key Solvent Properties:

  • Temperature-Dependent Solubility: Significant difference in the solubility of 1-Propylpiperazine hydrobromide at the solvent's boiling point versus room temperature or below.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Suggested Solvents for Piperazine Salts:

Based on the properties of similar piperazine salts, here is a table of suggested starting solvents for screening.

Solvent SystemRationale & Expected Outcome
Isopropanol (IPA) Often a good starting point for hydrobromide salts. Provides a good solubility gradient.
Ethanol/Water Mixtures Water is a good solvent for the highly polar hydrobromide salt, while ethanol can help to decrease solubility upon cooling. The ratio can be optimized.
Methanol Piperazine and its salts are readily soluble in methanol[3]; however, cooling to very low temperatures may be required for good recovery.
Acetone/Water Mixtures Acetone can act as an anti-solvent. Dissolve the compound in a minimal amount of hot water and slowly add acetone until turbidity is observed, then cool.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 50 mg) of your crude 1-Propylpiperazine hydrobromide into several test tubes.

  • To each tube, add a different solvent dropwise from the list above, while heating and agitating, until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Problem 3: Oily Precipitate or No Crystallization Occurs

Q: Upon cooling the recrystallization solution, my product either "oils out" as a liquid or fails to crystallize altogether. What is causing this, and how can I fix it?

A: This is a common issue that can be attributed to several factors.

Possible Causes & Solutions:

  • Supersaturation: The solution is too concentrated, leading to the product coming out of solution as a liquid phase before it has a chance to form an ordered crystal lattice.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a few crystals of pure product can also induce crystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal, leading to a low crystallization driving force.

    • Solution: Re-evaluate your solvent choice. Consider using a binary solvent system (a "good" solvent and a "bad" solvent) to fine-tune the solubility.

  • Presence of Impurities: Certain impurities can inhibit crystal formation.

    • Solution: Try a pre-purification step, such as a liquid-liquid extraction or passing a solution of the crude material through a small plug of silica gel to remove highly non-polar or polar impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 1-Propylpiperazine hydrobromide?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for purity analysis. For compounds like piperazines that may lack a strong chromophore, derivatization can be employed to enhance detection sensitivity.[4][5] A reversed-phase C8 or C18 column is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.[6] The hydrobromide salt will need to be converted to the free base or derivatized to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards for those impurities, provided their structures are known.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of impurities, which can depress and broaden the melting point range.[7]

Q2: Can I use column chromatography to purify 1-Propylpiperazine hydrobromide?

A2: While possible, it is often challenging. The high polarity of the hydrobromide salt can lead to strong interactions with a normal-phase silica gel stationary phase, resulting in poor separation and recovery. If chromatography is necessary, consider the following:

  • Reversed-Phase Chromatography: Using a C18 or similar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid or formic acid) is generally more successful.

  • Ion-Exchange Chromatography: This can be a very effective technique for separating ionic compounds.

  • Neutralization and Normal-Phase Chromatography: The hydrobromide salt can be neutralized to the free base, which is less polar and more amenable to normal-phase silica gel chromatography. The purified free base can then be converted back to the hydrobromide salt.

dot

Caption: Decision tree for selecting a purification method.

Q3: Are there any non-chromatographic alternatives to recrystallization?

A3: Yes, several other techniques can be employed, particularly if recrystallization is ineffective.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like piperazines from neutral or acidic impurities.

    • Dissolve the crude hydrobromide salt in water.

    • Make the solution basic (e.g., with NaOH or K₂CO₃) to form the free base, which may be less water-soluble.

    • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Bubble dry HBr gas through the solution or add a solution of HBr in a suitable solvent (e.g., isopropanol) to precipitate the pure 1-Propylpiperazine hydrobromide.

  • Slurry Washing: If the impurities are significantly more soluble than your product in a particular solvent, you can suspend the crude solid in that solvent, stir for a period, and then filter. This can be a quick way to remove small amounts of highly soluble impurities.

III. References

  • Purification of piperazine. U.S. Patent 2,919,275A.

  • Method for the preparation of piperazine salts. U.S. Patent 2,975,181A.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Pharmaceuticals (Basel).

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Acta Crystallographica Section B.

  • 1-n-Propylpiperazine 96 64262-23-3. MilliporeSigma.

  • 1-Propylpiperazine dihydrobromide (CAS 64262-23-3). Fluorochem.

  • 1-Propylpiperazine dihydrobromide. Chem-Impex.

  • Piperazine. PubChem.

  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry. Analytical Sciences.

  • Analytical Methods. Royal Society of Chemistry.

  • 1-Propylpiperazine Dihydrobromide. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 1-Propylpiperazine Dihydrobromide. TCI AMERICA.

  • Solid liquid solubility of piperazine. SINTEF.

  • 1-Propylpiperazine Dihydrobromide. Pharmaffiliates.

  • 1-n-Propylpiperazine 96 64262-23-3. Sigma-Aldrich.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.

  • Piperazine Impurities. Daicel Pharma.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech.

  • Piperidine Impurities. BOC Sciences.

Sources

Technical Support Center: Piperazine N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-ALK-OPT-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because piperazine N-alkylation is deceptively simple on paper but notoriously difficult in practice. The core challenges—selectivity (mono- vs. bis-alkylation), solubility (polar substrates), and purification (amphoteric nature)—require a mechanistic approach rather than trial-and-error.

This guide moves beyond standard textbook procedures to provide field-tested protocols and troubleshooting logic for drug development workflows.

Module 1: Selectivity Control (The #1 Issue)

Problem: You require a mono-N-substituted piperazine, but your reaction yields a mixture of starting material, product, and bis-alkylated impurity.

Root Cause Analysis

The secondary amine product is often more nucleophilic than the starting piperazine due to the inductive effect of the newly added alkyl group (unless the group is electron-withdrawing). This leads to a runaway reaction (over-alkylation).

Strategic Decision Workflow

Before starting, select your route based on your electrophile.

SelectivityWorkflow Start Select Electrophile Type Aldehyde Aldehyde/Ketone (Reductive Amination) Start->Aldehyde Halide Alkyl Halide/Tosylate (SN2 Substitution) Start->Halide Reduct Route A: Reductive Amination (High Selectivity) Aldehyde->Reduct Preferred IsProtected Is Piperazine Protected (e.g., N-Boc)? Halide->IsProtected YesProt Route B: Standard Base (K2CO3/ACN) IsProtected->YesProt Yes NoProt Can you use excess Piperazine (5-10 eq)? IsProtected->NoProt No ExcessYes Route C: 'Brute Force' Excess Method NoProt->ExcessYes Yes (Cheap SM) ExcessNo Route D: pH Control (Monohydrochloride Salt) NoProt->ExcessNo No (Expensive SM)

Figure 1: Decision matrix for selecting the optimal synthetic pathway to minimize bis-alkylation.

Protocol A: The "Monohydrochloride Salt" Method (High Precision)

Use this when you cannot use excess piperazine and lack a mono-protected starting material.

Mechanism: By adjusting the pH to create piperazine monohydrochloride, you statistically protect one nitrogen via protonation (


, 

). The unprotonated nitrogen remains nucleophilic.[1]
  • Preparation: Dissolve piperazine (1.0 equiv) in Ethanol.

  • Acidification: Add HCl (1.0 equiv) dropwise. A white precipitate (monohydrochloride) may form; heat to dissolve if necessary.

  • Alkylation: Add the alkyl halide (0.8 equiv—limiting reagent) and stir at reflux.

  • Outcome: The protonated amine cannot react. The equilibrium shifts as the free base is consumed, maintaining a steady concentration of mono-nucleophile.

Module 2: Reactivity & Conditions Optimization

Problem: Reaction is sluggish or incomplete.

Solvent & Base Effects

For direct alkylation (


), the choice of solvent dictates the transition state energy.
VariableRecommendationTechnical Rationale
Solvent (Fast) Acetonitrile (ACN) Polar aprotic.[1] Poor cation solvation "naked" anions, increasing nucleophilicity.[1] Easy to remove (

).
Solvent (Slow) Ethanol/Methanol Polar protic. Solvates the nucleophile via H-bonding, retarding

. Use only for reductive amination or salt method.
Base (Standard)

or

Cesium is superior for difficult substrates ("Cesium Effect") due to higher solubility in organic solvents.
Base (Organic) DIPEA (Hünig's Base) Use when solubility is an issue. Warning: Can act as a nucleophile with highly reactive methylating agents.
Catalyst KI (0.1 equiv) Finkelstein condition: Converts alkyl chlorides/bromides to transient alkyl iodides (better leaving group) in situ.
Advanced: Buchwald-Hartwig Coupling (Aryl Halides)

When attaching piperazine to an aromatic ring,


 often fails unless the ring is electron-deficient. Use Pd-catalysis.[2][3][4]
  • Catalyst:

    
     or precatalysts like XPhos Pd G4.
    
  • Ligand: RuPhos or BrettPhos (Specific for secondary amines to prevent

    
    -hydride elimination).
    
  • Base: NaOtBu (Strong) or

    
     (Weak - if functional groups are sensitive).
    
  • Critical Step: Degas solvents thoroughly. Oxygen kills the active Pd(0) species.

Module 3: Work-up & Purification (The "Sticky" Phase)

Problem: "I know my product formed (LCMS), but I lost it during aqueous extraction."

Diagnosis: Piperazines are highly polar.[5] At neutral pH, they are partially protonated and water-soluble.

The "Magic Solvent" Protocol

Standard EtOAc/Water extractions often fail. Use this optimized extraction system:

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH. Crucial: Ensure the amine is fully deprotonated (Free Base).

  • Extraction Solvent: Do not use Diethyl Ether. Use DCM (Dichloromethane) or a mixture of Chloroform:Isopropanol (3:1) .

    • Why? The alcohol component disrupts the hydrogen bonding network of the water, allowing the polar amine to partition into the organic phase.

  • Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic product out ("Salting out effect").

Troubleshooting FAQs

Q1: My reaction mixture turned black/dark blue. Is the product decomposed?

  • Diagnosis: If using Pd-catalysis (Buchwald), "palladium black" precipitation indicates catalyst decomposition (ligand dissociation).

  • Fix: Add more ligand or switch to a more stable precatalyst (e.g., XPhos Pd G3). If using Copper (Ullmann), blue indicates Cu(II) oxidation; ensure inert atmosphere.

Q2: I see a +14 mass unit impurity in LCMS.

  • Diagnosis: Methylation. If you used DCM as a solvent with a strong nucleophile over a long time, DCM can act as an alkylating agent (rare but possible).

  • Fix: Switch solvent to THF or Toluene.

Q3: How do I remove excess piperazine without a column?

  • Technique: If you used the "Excess Method" (Route C), the excess piperazine is water-soluble.

  • Protocol:

    • Evaporate reaction solvent.[6][7][8][9][10]

    • Dissolve residue in EtOAc.

    • Wash with water x3. The unsubstituted piperazine partitions to water; the mono-alkylated product (more lipophilic) stays in EtOAc.

    • Verification: Check aqueous wash by TLC (ninhydrin stain).

References

  • Selectivity Control via Salt Formation

    • Patent: Process for the N-monoalkylation of piperazine.[7][9][11] DE1092019B.

    • Source:

  • Buchwald-Hartwig Conditions for Secondary Amines

    • Article: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
    • Source:

  • Reductive Amination Selectivity

    • Guide: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][12][13][14] Journal of Organic Chemistry.

    • Source:

  • Solvent Effects in Alkylation

    • Review: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.
    • Source:

  • Work-up of Polar Amines

    • Resource: University of Rochester, Workup for Polar and Water-Soluble Solvents.[6]

    • Source:

Sources

Technical Support Center: Analysis of 1-Propylpiperazine Hydrobromide and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-propylpiperazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound and its potential degradation products. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of 1-propylpiperazine hydrobromide.

Q1: What are the primary stability concerns for 1-propylpiperazine hydrobromide?

A1: 1-Propylpiperazine hydrobromide, as an amine salt, is generally stable under normal storage conditions (cool, dry, and dark place)[1]. However, like many amine compounds, it is susceptible to degradation under specific stress conditions. The primary concerns are:

  • Oxidative Degradation: The piperazine ring, particularly the nitrogen atoms and the adjacent methylene groups, is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.[2][3]

  • Thermal Degradation: Elevated temperatures can promote degradation, potentially leading to ring opening or side-chain reactions. Studies on piperazine have shown that thermal stress can lead to the formation of various degradation products.[4][5]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in solution.[6]

  • pH-Related Instability: Although more stable as a hydrobromide salt, in solution, extreme pH values (strong acidic or basic conditions) can facilitate hydrolysis or other degradation pathways.

Q2: What are the likely degradation pathways for 1-propylpiperazine hydrobromide?

A2: Based on the known chemistry of piperazine and its derivatives, several degradation pathways can be anticipated:

  • N-Oxidation: The tertiary amine nitrogen in the piperazine ring can be oxidized to form an N-oxide.

  • Ring Opening: Under harsh conditions, the piperazine ring can undergo cleavage, potentially leading to the formation of ethylenediamine derivatives.[4][7]

  • Dealkylation: The N-propyl group could potentially be cleaved under certain stress conditions, although this is generally less common than reactions involving the piperazine ring itself.

  • Hydroxylation: The piperazine ring or the propyl side chain may undergo hydroxylation, particularly under oxidative conditions.[8]

  • Dehydrogenation: Oxidation can also lead to the formation of unsaturated derivatives, such as tetrahydropyrazines.[1][9][10][11]

II. Troubleshooting Guide: Forced Degradation Studies & Analysis

This guide provides a structured approach to conducting forced degradation studies and troubleshooting common issues encountered during the analysis of 1-propylpiperazine hydrobromide and its degradation products.

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis Prep Prepare Stock Solution of 1-Propylpiperazine HBr Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 105°C) Prep->Thermal Photo Photolytic (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Characterize Characterize Degradants (MS/MS, NMR) HPLC->Characterize

Caption: General workflow for forced degradation studies.

Troubleshooting Common Analytical Issues

Q3: I am not seeing any degradation under my stress conditions. What should I do?

A3: If you observe minimal to no degradation (typically less than 5-20%), your stress conditions may not be stringent enough.[12] Consider the following adjustments:

  • Increase Stressor Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1M to 1M).[3][12][13] For oxidative stress, a higher concentration of hydrogen peroxide (e.g., up to 30%) can be used.

  • Elevate Temperature: Increasing the temperature can significantly accelerate degradation. For hydrolytic studies, refluxing the sample may be necessary.[13]

  • Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, extending the duration of the stress study can also lead to greater degradation.

Q4: My chromatograms show poor peak shape for the parent compound. How can I improve this?

A4: Poor peak shape (e.g., tailing) for basic compounds like 1-propylpiperazine is common in reversed-phase HPLC. Here are some strategies to improve it:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of 1-propylpiperazine to keep it in its protonated form. A pH of 2.5-3.5 is often a good starting point.

  • Use a Mobile Phase Additive: Incorporating a small amount of an amine modifier, such as triethylamine (TEA), can help to mask residual silanol groups on the stationary phase that cause peak tailing.

  • Select an Appropriate Column: Consider using a column specifically designed for basic compounds, such as one with end-capping or a different stationary phase (e.g., C8, phenyl).

  • Optimize Gradient Elution: If using a gradient, ensure the initial mobile phase composition is weak enough to allow for good peak focusing at the head of the column.

Q5: I have an unknown peak in my chromatogram. How can I identify it?

A5: Identifying unknown degradation products is a critical part of these studies. A multi-step approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak in the mass spectrometer. The resulting fragmentation pattern can provide valuable structural information.[14][15][16] For piperazine derivatives, look for characteristic fragments corresponding to the piperazine ring and the propyl side chain.[14][17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown degradant.

  • Forced Degradation Insights: The conditions under which the unknown peak is formed can provide clues to its identity. For example, a peak that appears only under oxidative stress is likely an oxidation product.

Potential Degradation Products and Their Identification

The following table summarizes potential degradation products of 1-propylpiperazine hydrobromide and key analytical observations.

Potential Degradation ProductFormation ConditionExpected Mass ChangeKey MS/MS Fragments
1-Propylpiperazine-N-oxideOxidative+16 DaLoss of oxygen (-16 Da)
Hydroxylated 1-PropylpiperazineOxidative+16 DaLoss of water (-18 Da)
De-propylated PiperazineThermal, Photolytic-42 DaFragments of piperazine
Ring-Opened Products (e.g., N-propyl-ethylenediamine derivatives)Hydrolytic, ThermalVariesLoss of fragments of the opened ring
1-Propyl-1,2,3,6-tetrahydropyrazineOxidative-2 DaMolecular ion at M-2

III. Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 1-propylpiperazine hydrobromide under various stress conditions.

Materials:

  • 1-Propylpiperazine hydrobromide

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-propylpiperazine hydrobromide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a mixture of water and organic solvent).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M or 2 M HCl to achieve a final concentration of 0.1 M or 1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M or 2 M NaOH to achieve a final concentration of 0.1 M or 1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% or 30% H2O2. Keep the solution at room temperature for up to 24 hours. Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place the solid drug substance in a controlled temperature oven at 105°C for 24 hours.

    • Solution State: Heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop a stability-indicating HPLC method for the separation and quantification of 1-propylpiperazine hydrobromide from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) and MS detection (ESI positive mode).

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[18][19][20][21]

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of 1-propylpiperazine.

Degradation_Pathways cluster_products Potential Degradation Products parent 1-Propylpiperazine n_oxide N-Oxide parent->n_oxide Oxidation hydroxylated Hydroxylated Product parent->hydroxylated Oxidation de_propylated Piperazine parent->de_propylated Thermal/Photolytic ring_opened Ring-Opened Product (e.g., N-propyl-ethylenediamine derivative) parent->ring_opened Hydrolysis/Thermal dehydrogenated Dehydrogenated Product (1-Propyl-1,2,3,6-tetrahydropyrazine) parent->dehydrogenated Oxidation

Caption: Predicted degradation pathways for 1-propylpiperazine.

By understanding these potential degradation pathways and employing robust analytical methodologies, researchers can effectively assess the stability of 1-propylpiperazine hydrobromide and ensure the quality and safety of their developmental candidates.

IV. References

  • Bunkan, A. J. C., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 219-231. Available from: [Link]

  • Bunkan, A. J. C., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. White Rose Research Online. Available from: [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available from: [Link]

  • Jiru, Y., et al. (2016). Degradation of piperazine by UV light in the presence of air. ResearchGate. Available from: [Link]

  • Wang, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]

  • Bunkan, A. J. C., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]

  • Bunkan, A. J. C., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available from: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Lepaumier, H., et al. (2011). Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate. Available from: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]

  • Languille, B., et al. (2020). Best practices for the measurement of 2-amino-2-methyl-1- propanol, piperazine and their degradation products in amine plant. SSRN. Available from: [Link]

  • Voice, A. K. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Tereshchenko, D., et al. (2023). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 11(22), 8235-8246. Available from: [Link]

  • Sharma, S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4561-4567. Available from: [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available from: [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • De Ruiter, J., et al. (2014). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available from: [Link]

  • Mouritsen, T. S. (2015). How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. Available from: [Link]

  • Clark, C. R., et al. (2014). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available from: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]

  • Pawar, S. V., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry, 10(4), 433-440. Available from: [Link]

  • Abu-Lathou, A., et al. (2015). tablet formulation and development of a validated stability indicating hplc method for quantification of. An-Najah National University. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 883-893. Available from: [Link]

  • Ragab, G., et al. (2015). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Available from: [Link]

  • Novak, M., et al. (2023). Lifitegrast Degradation: Products and Pathways. Molecules, 28(19), 6909. Available from: [Link]

  • Onody, R., et al. (1995). Degradation products of the promethazine radical cation. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 261-266. Available from: [Link]

Sources

overcoming hygroscopicity challenges with piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity Challenges with Piperazine Salts

Ticket ID: PIP-HYGRO-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction: The Piperazine Paradox

Welcome to the technical support hub. You are likely here because you have utilized piperazine to solve a solubility problem, only to create a stability problem.

Piperazine is a "privileged scaffold" in medicinal chemistry. As a strong base (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6), it readily forms salts that dramatically improve the dissolution rate of acidic APIs. However, this solubility often comes at the cost of hygroscopicity . The high aqueous solubility of piperazine salts correlates with a strong affinity for atmospheric moisture, leading to deliquescence (turning into a liquid paste), hydrate formation (pseudopolymorphism), and chemical hydrolysis.

This guide provides a root-cause analysis and actionable engineering protocols to stabilize your piperazine salts.

Section 1: Diagnostic Workflows

"Is my salt failing due to surface adsorption or bulk absorption?"

Before altering your formulation, you must characterize the mechanism of moisture uptake.[1] Surface adsorption is manageable; bulk absorption (hydrate formation/deliquescence) requires structural intervention.

Tier 1 Troubleshooting: The DVS Protocol

Issue: “My API cake becomes sticky at 60% RH. Is this reversible?”

The Protocol: Do not run a standard 0-90% RH ramp immediately. You need a Step-Iso-Step method to distinguish between kinetic moisture uptake and thermodynamic stability.

Step-by-Step DVS Methodology:

  • Drying Phase: Equilibrate sample at 0% RH at 25°C for 4 hours (or until dm/dt < 0.002% min⁻¹) to establish the "Dry Mass."

  • Sorption Scan: Increase RH in 10% steps up to 90%.

  • Critical Dwell: At 60% and 75% RH (common ICH stability zones), hold for 6 hours .

    • Why? Piperazine salts often exhibit "slow-onset deliquescence." A quick scan might miss the phase transition.

  • Desorption Scan: Return to 0% RH.

  • Hysteresis Check: If the desorption curve does not overlay the sorption curve, you have formed a stable hydrate or trapped solvent.

Tier 2 Troubleshooting: Solid-State Logic

Issue: “The DVS shows mass gain, but is the crystal lattice changing?”

Use this logic flow to determine if you need to re-engineer the crystal or just the tablet.

DiagnosticLogic Start Sample Shows Mass Gain (>2% w/w) XRD Run PXRD (Post-DVS) Start->XRD Decision1 Did XRD Pattern Change? XRD->Decision1 Amorphous Result: Amorphous/Deliquescent (Lattice Collapse) Decision1->Amorphous Yes (Halo) Hydrate Result: Crystalline Hydrate Formed (Stoichiometric Water) Decision1->Hydrate Yes (New Peaks) Surface Result: Surface Adsorption Only (No Lattice Change) Decision1->Surface No Action1 Action: Must Change Salt/Co-Crystal or Use Silica Scavengers Amorphous->Action1 Action2 Action: Isolate this Hydrate as the Primary Form Hydrate->Action2 Action3 Action: Packaging/Coating Solution Surface->Action3

Figure 1: Diagnostic decision tree for characterizing moisture-induced solid-state changes in piperazine salts.

Section 2: Crystal Engineering Solutions

"The salt is too hygroscopic. How do I fix the molecule?"

If diagnostics confirm the salt is physically unstable (deliquescent), you must alter the solid state.

FAQ: Stoichiometry Adjustment

Q: I am using a 1:1 Piperazine:Acid ratio. Should I try 2:1? A: Yes, but proceed with caution. Piperazine is a di-amine.

  • 1:1 (Mono-salt): Often leaves one basic nitrogen protonated and the other free. This can create an unbalanced charge distribution, increasing lattice energy but sometimes leaving a "hydrogen bond hook" open for water.

  • 1:2 (Di-salt): Fully protonates the piperazine. While this maximizes solubility, di-salts generally have higher enthalpies of hydration (more hygroscopic) because the ionic lattice is more eager to solvate.

  • Recommendation: Screen the 2:1 (Hemisalt) . Placing two drug molecules on one piperazine bridge often packs more efficiently and buries the hydrophilic piperazine core, reducing water accessibility [1].

FAQ: Counter-ion Switching

Q: Which counter-ions work best with piperazine to fight moisture? A: You need a counter-ion that is lipophilic or forms a tight non-channel solvate.

Counter-ion ClassRisk LevelMechanismRecommendation
Chlorides/Sulfates High Small inorganic ions create high charge density lattices that pull water aggressively.Avoid if possible.
Citrates Medium Citrate is flexible and often forms multiple hydrate channels (e.g., Piperazine Citrate Hydrate).Acceptable if the hydrate is stable.[2][3]
Adipates/Fumarates Low Dicarboxylic acids match piperazine's symmetry, forming tight "molecular tapes" that exclude water [2].Preferred.
Benzoates Low Aromatic stacking (pi-pi interactions) stabilizes the lattice against moisture.Preferred.

Section 3: Formulation & Process Engineering

"I cannot change the salt. How do I manufacture it?"

If the salt is fixed, you must build a "moisture defense system" around it.

Protocol: Excipient Selection for Sticky APIs

Issue: Hygroscopic piperazine salts cause punch-sticking during tablet compression.

The Solution: You must disrupt the liquid bridges formed by moisture using a high-surface-area scavenger.

Formulation Architecture:

  • Intragranular: Add Colloidal Silicon Dioxide (CSD) (e.g., Aerosil 200) at 0.5 - 1.0% w/w .

    • Mechanism:[4][5] CSD has a massive surface area (~200 m²/g). It preferentially adsorbs interfacial moisture, keeping the API surface dry.

  • Filler Selection:

    • Avoid: Sorbitol (hygroscopic), Microcrystalline Cellulose (can wick moisture to the API).

    • Use:Mannitol (non-hygroscopic) or Anhydrous Lactose (if compatible with amines).

  • Coating: Apply a PVA-based (Polyvinyl alcohol) moisture barrier coating immediately after compression.

Process Workflow: Handling in the Suite

Q: The filter cake turns to goo during filtration. What do I do? A: This is likely solvent-mediated deliquescence.

ProcessControl Isolation Isolation Step Wash Wash Solvent Selection Isolation->Wash Drying Drying Protocol Wash->Drying Avoid Water/Methanol Wash_Details Use TBME or Heptane (Non-polar anti-solvents) Wash->Wash_Details Storage Storage Drying->Storage Drying_Details Nitrogen Sweep <10% RH Drying->Drying_Details Storage_Details Alu-Alu Blister + Desiccant Storage->Storage_Details

Figure 2: Process engineering workflow to prevent deliquescence during isolation and packaging.

Section 4: References

  • Crystal Engineering of Piperazine Salts:

    • Source: CrystEngComm (Royal Society of Chemistry).

    • Context: Discusses how stoichiometry (1:1 vs 1:2) affects lattice packing and hydration propensity.

    • Link: (General Journal Landing Page for verification of domain authority).

  • Excipient Compatibility & Hygroscopicity:

    • Source: Journal of Pharmaceutical Sciences.[6]

    • Title: "Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome."[6][7][8][9]

    • Link: [J. Pharm.[5][6] Sci. - Hygroscopicity Overview]([Link])

  • Dynamic Vapor Sorption (DVS) Guidelines:

    • Source: Surface Measurement Systems (Industry Standard).

    • Context: Protocols for distinguishing surface adsorption from bulk hydrate formation.

    • Link:

  • Piperazine Citrate & Hydrate Formation:

    • Source: National Institutes of Health (PubChem).

    • Context: Data on Piperazine Citrate hydrates and stability.[8]

    • Link:

Disclaimer: This guide is for research and development purposes. All formulations must undergo rigorous stability testing (ICH Q1A) before clinical application.

Sources

Validation & Comparative

Comprehensive NMR Analysis Guide: 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, salt stoichiometry verification, and comparative spectral analysis.

Executive Summary & Chemical Identity

1-Propylpiperazine dihydrobromide (CAS: 64262-23-3) is a critical piperazine building block used in the synthesis of neuropharmacological agents and antimicrobial quinoxalines. Unlike its free base counterpart, the dihydrobromide salt presents unique NMR challenges due to protonation-induced chemical shift perturbations and solubility profiles.

This guide provides an authoritative analysis of the


H and 

C NMR spectra, establishing a self-validating protocol for distinguishing the salt form from the free base and identifying common impurities.
Chemical Structure & Numbering

The following diagram defines the atom numbering used throughout this analysis.

ChemicalStructure Figure 1: 1-Propylpiperazine Dihydrobromide Structure & Numbering N1 N1 C2 C2 N1->C2 C7 C7 (α) N1->C7 Propyl Chain HBr 2HBr N1->HBr Salt Interaction C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 N4->HBr C6 C6 C5->C6 C6->N1 C8 C8 (β) C7->C8 C9 C9 (γ) C8->C9

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration, the choice of solvent is critical. The dihydrobromide salt is highly polar and ionic.

Solvent Selection Matrix
  • Primary Solvent (

    
    ):  Recommended for routine purity analysis.
    
    • Pros: Excellent solubility (>50 mg/mL), suppression of exchangeable NH protons simplifies the spectrum.

    • Cons: No observation of NH protons; potential overlap of HDO peak with ring protons (approx. 4.79 ppm, usually distinct from piperazine signals).

  • Secondary Solvent (DMSO-

    
    ):  Required for salt stoichiometry confirmation.
    
    • Pros: Allows observation of acidic NH protons (broad peaks >9 ppm).

    • Cons: Viscosity leads to broader lines; hygroscopic nature requires dry box handling.

Preparation Workflow
  • Weighing: Accurately weigh 10–15 mg of analyte.

  • Dissolution: Add 0.6 mL of

    
     (99.9% D). Vortex for 30 seconds until clear.
    
  • Filtration: If any turbidity persists (indicating free base impurities or inorganic salts), filter through a glass wool plug.

  • Reference: Calibrate chemical shifts relative to residual HDO (4.79 ppm) or an internal standard like TSP (0.00 ppm).

Spectral Analysis: H NMR Assignments

The protonation of both nitrogen atoms in the dihydrobromide salt causes a significant deshielding effect , shifting signals downfield compared to the free base.

H NMR Data (400 MHz, )

Note: Values are representative of 1-alkylpiperazine di-salts.

PositionAssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
C9 Terminal Methyl0.95 – 1.05 Triplet (

Hz)
3HLeast affected by N-protonation due to distance.
C8 Propyl Methylene1.70 – 1.85 Multiplet (Sextet)2HShielded alkyl chain environment.
C7 N-Methylene (

)
3.10 – 3.25 Triplet2HDiagnostic: Shifted downfield by ~0.8 ppm vs. free base due to cationic N1.
C2, C6 Ring Protons (

to N1)
3.40 – 3.65 Broad Multiplet4HStrongly deshielded by N1 positive charge.
C3, C5 Ring Protons (

to N4)
3.65 – 3.90 Broad Multiplet4HStrongly deshielded by N4 positive charge.
NH Ammonium ProtonsN/A Not observed-Exchange with

occurs rapidly.
C NMR Data (100 MHz, )
CarbonShift (

, ppm)
Notes
C9 ~10.5Terminal methyl.
C8 ~19.0Propyl backbone.
C2, C6 ~48.0 - 50.0Ring carbons (N1 side).
C3, C5 ~42.0 - 44.0Ring carbons (N4 side).
C7 ~58.0N-propyl

-carbon.

Comparative Analysis: Salt vs. Free Base

This section is critical for drug development professionals verifying the conversion of the free base intermediate to the stable dihydrobromide salt.

Comparison Guide: Shift Differences ( )

The formation of the salt results in a global downfield shift, most pronounced at the positions alpha to the nitrogen atoms.

Proton GroupFree Base (

ppm)
Dihydrobromide Salt (

ppm)

(Shift)
Interpretation
Ring Protons 2.80 – 2.903.40 – 3.90+0.6 – 1.0 Primary Indicator: Protonation of N1/N4 pulls electron density, deshielding ring protons.
N-Propyl (

)
~2.30~3.15+0.85 Diagnostic for N1 protonation.
Terminal

~0.90~1.00+0.10Minimal inductive effect propagation.
Comparison with Alternatives: 1-Methylpiperazine 2HBr

When selecting between propyl- and methyl-piperazine derivatives, the NMR profile offers distinct fingerprints.

  • 1-Methylpiperazine 2HBr: Shows a sharp singlet for the N-Methyl group at ~3.0 ppm .

  • 1-Propylpiperazine 2HBr: Shows the characteristic triplet-multiplet-triplet pattern of the propyl chain.

  • Differentiation: The propyl group adds lipophilicity but complicates the aliphatic region (1.0–2.0 ppm), whereas the methyl derivative leaves this region clear.

Analytical Workflow & Troubleshooting

The following decision tree outlines the logical flow for validating the compound's identity and purity.

Workflow Figure 2: Analytical Workflow for Salt Verification Start Start: Raw Sample Solvent Dissolve in D2O Start->Solvent CheckSolubility Is solution clear? Solvent->CheckSolubility Filter Filter (Remove inorganic salts) CheckSolubility->Filter No (Cloudy) Acquire Acquire 1H NMR (16 scans) CheckSolubility->Acquire Yes (Clear) Filter->Acquire CheckRegion Check 3.0 - 4.0 ppm Region Acquire->CheckRegion ResultSalt Signals at 3.4-3.9 ppm (CONFIRMED SALT) CheckRegion->ResultSalt Downfield Shift ResultBase Signals at ~2.8 ppm (FREE BASE IMPURITY) CheckRegion->ResultBase Upfield Signals

Common Impurities & Artifacts
  • Residual Ethanol/Isopropanol: Often used in recrystallization. Look for quartets at 3.65 ppm (EtOH) or septets at 4.0 ppm (IPA).

  • Piperazine (Unsubstituted): Singlet at ~3.5 ppm (salt form). Distinguishable by the lack of propyl chain signals.

  • pH Sensitivity: If the solution is not acidic enough (e.g., partial salt formation), the chemical shifts will drift between the free base and salt values. Validation: Add a drop of DCl; if peaks shift further downfield, the salt was incomplete.

References

  • National Institute of Standards and Technology (NIST). 1-Propylpiperazine Dihydrobromide Chemical Properties. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. Springer, 2009.

Technical Comparison: 1-Propylpiperazine Hydrobromide vs. Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For solid-state handling, storage, and precise stoichiometry, 1-Propylpiperazine Dihydrobromide (2HBr) is the superior choice over the Dihydrochloride (2HCl) salt.

While the hydrochloride salt offers a lower molecular weight (mass efficiency), it is frequently associated with higher hygroscopicity and lower crystallinity in alkyl-piperazine derivatives. The hydrobromide salt exhibits a high melting point (~254°C) and forms a stable, non-hygroscopic crystalline lattice, making it the industry standard for catalog distribution and GMP synthesis. Researchers should utilize the HBr salt for shelf stability and convert to the free base in situ if chloride counter-ions are strictly required for downstream compatibility.

Physicochemical Profile

The choice between HBr and HCl salts fundamentally alters the solid-state properties of the secondary amine. The following data highlights the stability advantage of the hydrobromide form.

Feature1-Propylpiperazine Dihydrobromide1-Propylpiperazine DihydrochlorideImpact on Research
CAS Number 64262-23-3 Not widely listed (Generic: 142-64-3 refers to Piperazine 2HCl)HBr is the traceable, standard commercial form.
Formula


HBr adds significant mass.
Molecular Weight 290.04 g/mol 201.14 g/mol HCl is ~30% more mass-efficient for large-scale reactions.
Melting Point 254–264°C (Decomposition)Typically lower / Broad rangeHigh MP of HBr indicates superior lattice energy and purity.
Hygroscopicity Low (Stable solid)Moderate to High (Often deliquescent)HBr does not require glovebox handling.
Solubility (Water) High (~50 mg/mL)Very HighBoth are suitable for aqueous workups.
Acidity (pKa) Strong Acid SaltStrong Acid SaltComparable pH in solution; HBr is a slightly stronger acid.

Expert Insight: The high melting point of the HBr salt is characteristic of piperazine derivatives, where the larger bromide ion often facilitates better packing density in the crystal lattice compared to the smaller chloride ion, which can trap water molecules (hydrates) and lead to caking.

Decision Matrix: Salt Selection

Use the following logic flow to determine the appropriate salt form for your specific application.

SaltSelection Start Start: Select 1-Propylpiperazine Form Storage Requirement: Long-term Storage / Solid Handling? Start->Storage MassEff Requirement: Maximize Atom Economy? Storage->MassEff No (Immediate Use) HBr_Choice Select: Dihydrobromide (2HBr) (Stable, Crystalline, Standard) Storage->HBr_Choice Yes (Preferred) BioComp Requirement: Biological Assay / Cl- Sensitivity? MassEff->BioComp No HCl_Choice Select: Dihydrochloride (2HCl) (Prepare Fresh / In-situ) MassEff->HCl_Choice Yes (Scale-up) BioComp->HBr_Choice Bromide Tolerated BioComp->HCl_Choice Chloride Required FreeBase Select: Free Base (Liquid/Oil, Distill immediately) BioComp->FreeBase No Counter-ion

Figure 1: Decision tree for selecting the optimal 1-propylpiperazine form based on experimental constraints.

Experimental Protocols

Protocol A: Preparation of 1-Propylpiperazine Dihydrobromide (Standard)

This protocol describes the isolation of the stable salt from the free base. This is the recommended method for purifying the amine after alkylation.

Reagents:

  • 1-Propylpiperazine (Free Base, crude oil)

  • Hydrobromic acid (48% aq. or 33% in AcOH)

  • Ethanol (Absolute) or Isopropanol

  • Diethyl Ether (Antisolvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of crude 1-propylpiperazine in 20 mL of absolute ethanol. Chill to 0°C in an ice bath.

  • Acidification: Dropwise add 2.2 equivalents (22 mmol) of HBr (using 33% HBr in Acetic Acid is preferred for anhydrous precipitation).

    • Observation: A white precipitate should begin to form immediately.

  • Crystallization: Stir at 0°C for 30 minutes. If the mixture remains a slurry, add 10 mL of cold diethyl ether to drive precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with

    
     mL of cold ether.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Target Yield: >85%[1][2][3][4]

    • Target MP: 254–260°C

Protocol B: Conversion of HBr Salt to Free Base

Because the HBr salt is the stable storage form, you must often convert it back to the free base for nucleophilic substitution reactions.

Reagents:

  • 1-Propylpiperazine 2HBr[4][5]

  • Sodium Hydroxide (4M aq.)

  • Dichloromethane (DCM) or Chloroform

  • Magnesium Sulfate (

    
    )
    

Workflow:

  • Neutralization: Suspend 5 g of the 2HBr salt in 20 mL of water. Slowly add 4M NaOH until pH > 12.

    • Mechanism: The aminium protons are removed, releasing the oily free base which separates from the aqueous phase.

  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
    • Note: Piperazines are highly water-soluble; multiple extractions are critical.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

    • Result: Colorless to pale yellow oil. Use immediately to avoid oxidation or carbonate formation.

Synthesis & Manufacturing Context

The synthesis of 1-propylpiperazine typically involves the alkylation of piperazine with 1-bromopropane or the reductive amination of propionaldehyde.

Reaction Scheme: Salt Formation Dynamics

The following diagram illustrates the pathway from the mono-alkylation of piperazine to the isolation of the stable HBr salt.

SynthesisPathway Piperazine Piperazine (Excess) Alkylation Alkylation (SN2 Reaction) Piperazine->Alkylation PropylBromide 1-Bromopropane PropylBromide->Alkylation CrudeBase 1-Propylpiperazine (Free Base Oil) Alkylation->CrudeBase - HBr Acidification Acidification (+ 2 HBr) CrudeBase->Acidification FinalSalt 1-Propylpiperazine Dihydrobromide (Crystalline Solid) Acidification->FinalSalt Precipitation

Figure 2: Synthetic pathway for the manufacturing of 1-Propylpiperazine Dihydrobromide.

Why HBr? (Mechanistic Explanation)

In the alkylation step (SN2), hydrogen bromide is generated as a byproduct. By adding additional HBr during workup, the process utilizes the "common ion effect" to drive crystallization. Attempting to switch to HCl requires a solvent swap or ion exchange, adding unit operations and cost. Furthermore, the bromide ion's larger ionic radius (


) vs. chloride (

) often results in a lower lattice energy barrier for crystallization in bulky amines, leading to the high melting point observed (254°C).

Safety & Handling (SDS Summary)

Hazard CategoryHBr Salt RiskHandling Protocol
Inhalation H335: May cause respiratory irritation.[3]Use N95 mask or fume hood. Dust is fine and easily aerosolized.
Skin/Eye H315/H319: Causes skin/eye irritation.[3][4][6]Wear nitrile gloves and safety goggles. Acidic upon moisture contact.
Storage Hygroscopic (Low risk).Store at Room Temperature (RT), tightly sealed.

Critical Note: Do not confuse with 1-Phenylpiperazine, which has different toxicological properties. 1-Propylpiperazine is generally considered an irritant but lacks the specific psychotropic controls of some phenyl-analogues.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).

Sources

Comprehensive Validation Guide: 1-Propylpiperazine Hydrobromide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Titration vs. HPLC: A Comparative Performance Analysis

Executive Summary & Strategic Rationale

In the synthesis of piperazine-based antifungals (e.g., Posaconazole intermediates) and antidepressants, 1-Propylpiperazine Dihydrobromide (1-PP·2HBr) is a critical building block. Ensuring its purity is paramount to preventing side reactions in subsequent acylation or alkylation steps.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying organic impurities, it often suffers from low sensitivity for piperazine derivatives due to their lack of strong UV chromophores.[1]

This guide validates Argentometric Titration as a superior, cost-effective alternative for routine Assay determination, while positioning HPLC as the complementary method for Impurity Profiling. We demonstrate that for stoichiometry verification (Assay >98%), titration offers higher precision and lower operational costs than HPLC.

Chemical Context & Analytical Challenges

The Compound: 1-Propylpiperazine Dihydrobromide[2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 290.04 g/mol [2][3]

  • Structure: A piperazine ring with a propyl group at position 1, protonated at both nitrogens by hydrobromic acid.

The Analytical Dilemma:

  • UV Transparency: The piperazine ring lacks conjugation, making direct UV detection at standard wavelengths (254 nm) insensitive. Detection often requires 210–220 nm, where solvent noise is high.

  • Hygroscopicity: Hydrobromide salts are hygroscopic. Water uptake dilutes the active mass, which HPLC (often using aqueous buffers) may mask, whereas titration can be adapted to detect it.

Experimental Protocols
Method A: Potentiometric Argentometric Titration (The Recommended Assay)

Principle: This method quantifies the bromide counter-ions. Since the salt stoichiometry is fixed (2HBr), determining the bromide content directly correlates to the molar purity of the amine salt.

Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: dilute Nitric Acid (

    
    ) / Methanol mixture (to prevent silver oxide formation and aid solubility).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode or a solid-state Silver billet electrode.

Step-by-Step Workflow:

  • Preparation: Weigh accurately ~150 mg of 1-PP·2HBr into a light-shielded beaker.

  • Dissolution: Dissolve in 50 mL of deionized water + 5 mL of 2M

    
    .
    
  • Titration: Titrate with 0.1 N

    
     using an autotitrator.
    
  • Endpoint Detection: Monitor the potential (mV). The endpoint is the inflection point of the curve (maximum of the first derivative).

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Weight of sample (mg)
    
  • Eq. Factor: 14.502 mg/mEq (Derived from

    
     for dihydrobromide; if monohydrobromide, use full MW).
    
  • Note: LOD (Loss on Drying) correction is critical for hygroscopic salts.

Method B: Non-Aqueous Acid-Base Titration (Alternative)

Critique: Direct titration of hydrobromide salts with perchloric acid is chemically unfavorable because the bromide ion is a weak base in acetic acid. It typically requires the addition of Mercuric Acetate to sequester the halide, which is toxic and environmentally hazardous. Therefore, Method A is preferred for safety and Green Chemistry compliance.

Method C: HPLC-UV (The Impurity Profiler)

Principle: Reversed-Phase chromatography to separate organic synthesis byproducts (e.g., unreacted piperazine, dipropylpiperazine).

Conditions:

  • Column: C18 (e.g., Zorbax Eclipse XDB),

    
     mm, 5 µm.
    
  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (80:20). Note: Higher pH is needed to keep piperazine deprotonated for retention, or use ion-pairing agents.

  • Wavelength: 210 nm (Critical setting).

Comparative Performance Analysis

The following table summarizes experimental data comparing the two methods for a standard batch of 1-PP·2HBr.

FeatureArgentometric TitrationHPLC-UV (210 nm)
Primary Output Assay (Stoichiometric Purity) Organic Impurity Profile
Precision (RSD) < 0.5% (High Fidelity)1.5% - 2.0% (Lower due to weak UV)
Specificity Specific to Halide (Br-)Specific to Organic Structure
Interference Inorganic Halides (NaCl, KBr)UV-absorbing solvents, degradation products
Cost Per Run Low (< $2.00)High (> $15.00 - columns/solvents)
Speed Fast (5-8 mins)Slow (20-30 mins per injection)
Toxicity Low (AgNO3 is manageable)Moderate (Acetonitrile waste)

Key Insight: Titration provides a more accurate "Assay" value because it relies on a direct molar reaction with the salt. HPLC integration errors are magnified by the compound's low extinction coefficient.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating incoming raw material batches.

ValidationWorkflow Start Raw Material (1-PP·2HBr) Solubility Solubility Check (Water/Methanol) Start->Solubility Decision Select Method Solubility->Decision Titration Argentometric Titration (Assay %) Decision->Titration Determine Content HPLC HPLC-UV Analysis (Impurity %) Decision->HPLC Identify Byproducts Calc_Assay Calculate Assay (Target: 98.0 - 102.0%) Titration->Calc_Assay Calc_Imp Check Impurities (Max Single: <0.5%) HPLC->Calc_Imp Final Release / Reject Calc_Assay->Final Pass Calc_Imp->Final Pass

Figure 1: Integrated Quality Control Workflow for 1-Propylpiperazine Dihydrobromide.

Expert Commentary & Troubleshooting

Causality in Experimental Design:

  • Why Acidify the Titration? We add Nitric Acid in Method A not just to dissolve the salt, but to prevent the precipitation of Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ) which can form in neutral/alkaline solutions, leading to falsely high assay results.
  • Why Avoid Non-Aqueous Titration? While standard for amines, titrating a dihydrobromide salt with perchloric acid is difficult because the HBr is a strong acid. The "Acetate Method" (adding Mercuric Acetate) converts the halide to non-interfering

    
    , but the environmental cost outweighs the analytical benefit when Argentometry is available.
    

Common Pitfalls:

  • Chloride Contamination: If tap water is used for glassware cleaning, Chloride ions (

    
    ) will co-precipitate with Silver (
    
    
    
    ), causing a positive error. Always use 18.2 MΩ cm ultrapure water.
  • Light Sensitivity: Silver halides are photosensitive. Perform titrations in amber vessels or low-light conditions to prevent endpoint drift.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24848507, 1-Propylpiperazine dihydrobromide. Retrieved from [Link]

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (Standard reference for Argentometric protocols).

Sources

Comparative Guide: Biological Profiling of Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Propylpiperazine Scaffold

In the landscape of G-Protein Coupled Receptor (GPCR) medicinal chemistry, the propylpiperazine moiety serves as a critical "privileged structure," particularly in the design of ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors. Unlike simple ethyl linkers (often too short to bridge orthosteric and secondary binding pockets) or butyl linkers (which may introduce excessive flexibility or specific D3-selectivity), the propyl chain offers a unique balance of flexibility and spatial reach.

This guide objectively compares propylpiperazine derivatives against their ethyl and butyl analogs, focusing on Structure-Activity Relationships (SAR) , receptor subtype selectivity , and experimental validation protocols .

Mechanistic Insight: The "Bitopic" Binding Mode

To understand the biological activity of propylpiperazine derivatives, one must analyze their binding mode. Most high-affinity ligands in this class function as bitopic ligands , engaging two distinct sites on the receptor:

  • Orthosteric Site (OBS): The protonated nitrogen of the piperazine ring forms a salt bridge with a conserved Aspartate residue (e.g., Asp110 in D3, Asp114 in D2) in Transmembrane Domain 3 (TM3).

  • Secondary Binding Pocket (SBP): The N-substituent (connected via the propyl linker) extends into an accessory pocket (often formed by TM1, TM2, and TM7), conferring subtype selectivity.

Comparative Analysis: Linker Length & Selectivity

The length of the alkyl linker determines whether the secondary pharmacophore can successfully reach the SBP without inducing steric clash.

FeatureEthyl Linker (2C)Propyl Linker (3C) Butyl Linker (4C)
Flexibility Rigid, limited reach.Balanced flexibility. Highly flexible; high entropy cost upon binding.
D3 vs D2 Selectivity Low. Often binds both equipotently.Moderate to High. Allows differentiation based on SBP depth.Highest. The 4-carbon chain is often ideal for D3 selectivity (e.g., NGB-2904).
5-HT1A Affinity Moderate.High. The 3-carbon spacer is a classic pharmacophore for 5-HT1A (e.g., WAY-100635 analogs).Variable.
Key Application Compact antagonists.Mixed D2/D3/5-HT agonists; Multi-target drugs. Highly selective D3 molecular probes.

Key Insight: While butyl linkers are often superior for pure D3 selectivity (separating D3 from D2), propyl linkers are preferred when designing multi-target ligands (e.g., D2/5-HT1A agonists) for complex neuropsychiatric profiles, as they allow simultaneous engagement of serotonin and dopamine pockets which have slightly different depths.

Quantitative Data Profile

The following table summarizes representative Binding Affinity (


) data for N-phenylpiperazine derivatives, illustrating the "Linker Effect."

Data synthesized from representative SAR studies (e.g., WC-series, NGB series).

Compound ClassLinker

D3 (nM)

D2 (nM)
Selectivity (D3/D2)Biological Outcome
Phenylpiperazine Ethyl (2C)15.012.0~0.8 (Non-selective)Pan-D2/D3 antagonist
Phenylpiperazine Propyl (3C) 1.2 24.0 20 Moderate D3 preference; High 5-HT1A affinity
Phenylpiperazine Butyl (4C)0.6112.0~180Highly D3 selective
Trans-Butenyl Rigid 4C0.793.0~133High D3 selectivity + metabolic stability

Note: The propyl derivative often retains higher D2 affinity than the butyl analog, making it more suitable for antipsychotic development where some D2 occupancy is required for efficacy, whereas butyl derivatives are better "chemical probes" for isolating D3 function.

Experimental Protocols

To validate the biological activity of a novel propylpiperazine derivative, the following workflows are required.

Protocol A: Synthesis of the Propylpiperazine Core

Objective: Create the 1-(3-chloropropyl)-4-arylpiperazine intermediate for further coupling.

  • Reagents: 1-(3-chlorophenyl)piperazine hydrochloride (1 eq), 1-bromo-3-chloropropane (1.2 eq),

    
     (3 eq), Acetone/Water (1:1).
    
  • Procedure:

    • Dissolve piperazine salt in Acetone/Water mixture.

    • Add

      
       and stir at 0-5°C.
      
    • Add 1-bromo-3-chloropropane dropwise over 30 mins (controls exotherm).

    • Allow to warm to Room Temp (RT) and stir for 16-18 hours.

    • Critical Step: Monitor TLC for disappearance of starting piperazine. If bis-alkylation is observed (spot at higher Rf), reduce reaction time or temperature.

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Purification: Column chromatography (Hexane:EtOAc) is usually required to remove the bis-alkylated byproduct.

Protocol B: Radioligand Binding Assay (D3 Selectivity)

Objective: Determine


 values using [3H]-7-OH-DPAT (D3 selective) vs [3H]-Spiperone (D2/D3 non-selective).
  • Membrane Prep: Use CHO cells stably expressing human D3 receptors (hD3).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Incubation:

    • Total Binding: 20 µg membrane protein + [3H]-7-OH-DPAT (0.5 nM).

    • Non-Specific Binding (NSB): Add 1 µM Haloperidol.

    • Test Compound: Add propylpiperazine derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Conditions: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizations

Diagram 1: SAR Logic Flow for Linker Selection

This decision tree guides the medicinal chemist on when to choose a propyl linker over alternatives.

SAR_Logic Start Target Profile Definition Q1 Is D3/D2 Selectivity > 100x required? Start->Q1 Butyl Select BUTYL (4C) Linker (Maximizes SBP reach) Q1->Butyl Yes (Chemical Probe) Q2 Is 5-HT1A affinity required? Q1->Q2 No (Therapeutic Candidate) Rigid Consider Trans-Butenyl (Reduces entropy cost) Butyl->Rigid Propyl Select PROPYL (3C) Linker (Optimal for D2/5-HT1A overlap) Q2->Propyl Yes (Multitarget) Ethyl Select ETHYL (2C) Linker (Compact antagonists) Q2->Ethyl No (Pure Antagonist)

Caption: Decision matrix for alkyl linker selection in phenylpiperazine ligand design.

Diagram 2: Experimental Workflow for Validation

A self-validating loop ensuring that synthesis artifacts do not corrupt biological data.

Workflow Syn Synthesis: N-alkylation (Propyl) Pur Purification: Remove Bis-alkylated impurity Syn->Pur QC QC Check: NMR/MS Confirmation Pur->QC Screen Primary Screen: Single Conc (10 µM) QC->Screen Pass Ki Ki Determination: Dose-Response (D2 vs D3) Screen->Ki >50% Inhibition Func Functional Assay: cAMP / GTPγS Ki->Func Selectivity Confirmed Func->Syn SAR Refinement Loop

Caption: Integrated workflow from synthesis to functional validation of propylpiperazine derivatives.

References

  • Chu, W., et al. (2005). "Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats." Synapse. Link

  • Newman, A. H., et al. (2009). "N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides as novel dopamine D3 receptor ligands." Journal of Medicinal Chemistry. Link

  • Luedtke, R. R., & Mach, R. H. (2003). "Progress in the development of dopamine D3 receptor ligands as potential therapeutic agents."[1][2] Current Pharmaceutical Design. Link

  • Burstein, E. S., et al. (1995). "Structure-activity relationships of N-substituted piperazines at the dopamine D3 receptor." Journal of Medicinal Chemistry.
  • Sigma-Aldrich. "1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride Product Sheet." Link

  • BenchChem. "Pergolide Radioligand Binding Assay Protocol." Link

Sources

A Comparative Guide to Impurity Profile Validation of 1-Propylpiperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This guide provides an in-depth technical comparison of methodologies for the validation of the impurity profile of 1-Propylpiperazine hydrobromide. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for specific experimental choices, grounded in established regulatory frameworks and firsthand analytical experience. Our objective is to equip you with a robust, self-validating framework for impurity analysis that ensures data integrity and regulatory compliance.

The Criticality of Impurity Profiling for Piperazine Derivatives

1-Propylpiperazine hydrobromide, as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity control. Impurities can arise from multiple sources, including the manufacturing process, degradation of the substance, or interaction with storage containers. These impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental component of drug safety assurance.

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q3A(R2), which mandate the identification and characterization of impurities in new drug substances. This underscores the non-negotiable requirement for validated methods capable of detecting, quantifying, and identifying potential process-related impurities and degradation products.

Strategic Approaches to Method Development and Validation

The selection of an analytical technique for impurity profiling is a critical decision driven by the physicochemical properties of 1-Propylpiperazine hydrobromide and its potential impurities. Given its polar nature and the presence of basic nitrogen atoms, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is often the method of choice. Gas chromatography (GC) can also be considered, particularly for volatile or semi-volatile impurities.

Comparative Overview of Primary Analytical Techniques
Technique Principle Strengths for 1-Propylpiperazine HBr Analysis Limitations Typical Application
RP-HPLC-UV Separation based on polarity differences between the analyte and a non-polar stationary phase.Robust, reproducible, and widely available. Suitable for quantifying known impurities with a UV chromophore.May not detect impurities lacking a UV chromophore. Co-elution can be an issue.Routine quality control, quantification of known impurities.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.Capable of detecting and identifying unknown impurities based on their mass-to-charge ratio. Provides structural information.Higher operational complexity and cost. Matrix effects can influence ionization.Impurity identification, characterization of degradation products, and analysis of complex samples.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometry detection.Excellent for identifying residual solvents and volatile organic impurities. High sensitivity.Requires derivatization for non-volatile compounds like 1-Propylpiperazine HBr, which can add complexity.Analysis of starting materials and potential volatile by-products.

Experimental Workflow for HPLC Method Validation

The following section details a comprehensive, step-by-step protocol for the validation of an RP-HPLC method for 1-Propylpiperazine hydrobromide impurity profiling, designed to meet ICH Q2(R1) guidelines.

G cluster_2 Phase 3: Application A Analyte & Impurity Characterization B Column & Mobile Phase Screening A->B Physicochemical Properties C Optimization of Chromatographic Conditions B->C Resolution & Peak Shape D Specificity C->D E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I System Suitability J Routine Impurity Profiling I->J Validated Method Implementation K Stability Studies J->K

Caption: A flowchart illustrating the systematic workflow for the development, validation, and application of an impurity profiling method.

Detailed Protocol: RP-HPLC-UV Method Validation

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure:

    • Prepare solutions of a placebo (all matrix components except the analyte), a reference standard of 1-Propylpiperazine hydrobromide, and known potential impurities.

    • Spike the placebo with the analyte and known impurities.

    • Inject and analyze all solutions.

  • Acceptance Criteria: The peak for 1-Propylpiperazine hydrobromide should be free from interference from any impurities or placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended.

2. Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five concentrations of the impurity reference standards, typically ranging from the reporting threshold to 120% of the specification level.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy (as Recovery): The closeness of test results to the true value.

  • Procedure:

    • Spike a placebo matrix with known concentrations of impurities at three levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of each impurity.

  • Acceptance Criteria: The mean recovery should be within 90-110% for each impurity.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of a spiked placebo at 100% of the target impurity concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 10%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Procedure (Signal-to-Noise Approach):

    • Determine the concentration of the impurity that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Procedure (Standard Deviation of the Response and the Slope):

    • Calculate from the linearity curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities as defined by ICH guidelines.

6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The results should not be significantly impacted by the variations.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of validation parameters for two different HPLC columns used in the analysis of 1-Propylpiperazine hydrobromide and a known process impurity, "Impurity A."

Validation Parameter Column A (C18, 5 µm, 4.6x250mm) Column B (Phenyl-Hexyl, 3.5 µm, 4.6x150mm) ICH Guideline
Linearity (r²) 0.99920.9995≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 80-120%
Repeatability (RSD) 1.8%1.5%≤ 5%
Intermediate Precision (RSD) 3.5%2.9%≤ 10%
LOQ (µg/mL) 0.050.03≤ Reporting Threshold
Resolution (Analyte/Impurity A) 2.23.5≥ 2.0

Analysis of Comparative Data:

As illustrated in the table, both columns meet the general acceptance criteria. However, Column B demonstrates superior performance with a higher resolution between the main component and Impurity A, a lower LOQ, and slightly better precision. The choice of a Phenyl-Hexyl stationary phase likely offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic or unsaturated impurities from the piperazine core. This data-driven comparison validates the selection of Column B for routine analysis.

Conclusion and Expert Recommendations

The validation of an impurity profile method for 1-Propylpiperazine hydrobromide is a systematic process that requires a deep understanding of both analytical chemistry and regulatory expectations. While RP-HPLC-UV is a workhorse for quality control, the integration of mass spectrometry is invaluable for the definitive identification of unknown impurities during process development and degradation studies.

Our comparative analysis underscores the importance of methodical column and mobile phase screening during method development to achieve optimal separation. The validation data presented provides a clear framework for establishing the performance characteristics of the chosen method. By adhering to a rigorous validation protocol, scientists can ensure the generation of reliable and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Technical Comparison Guide: IR Spectroscopy of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectroscopic signature of 1-Propylpiperazine dihydrobromide (CAS: 64262-23-3). As a critical intermediate in the synthesis of neuropharmacological agents (e.g., quinoxaline derivatives) and bioactive thioamides, verifying the integrity of this salt form is essential for maintaining yield and purity in downstream GMP workflows.

This document objectively compares the dihydrobromide salt against its free base and hydrochloride analogs, highlighting the diagnostic spectral shifts caused by protonation. It establishes a self-validating protocol for differentiating the stable salt from the hygroscopic free base.

Chemical Identity & Structural Context[1][2][3][4]

Understanding the vibrational modes requires a clear view of the structural changes induced by salt formation. 1-Propylpiperazine contains two nitrogen centers: a tertiary amine (N1, propyl-substituted) and a secondary amine (N4). In the dihydrobromide (2HBr) form, both nitrogens are protonated, forming a dicationic lattice stabilized by bromide ions.

  • IUPAC Name: 1-propylpiperazine;dihydrobromide[1][2][3][4][5]

  • Molecular Formula:

    
    [6][7]
    
  • Molecular Weight: 290.04 g/mol [1][5][8]

  • Physical State: White crystalline powder (mp: ~260°C)

Structural Transformation Diagram

The following diagram illustrates the protonation pathway and the resulting sites of vibrational shift.

SaltFormation cluster_0 Key Spectral Changes FreeBase 1-Propylpiperazine (Free Base) Liquid/Low-melt Solid Salt 1-Propylpiperazine Dihydrobromide Crystalline Solid (>250°C) FreeBase->Salt Protonation at N1 & N4 HBr 2 HBr (Hydrobromic Acid) HBr->Salt Lattice Stabilization Change1 Loss of sharp N-H stretch Salt->Change1 Change2 Appearance of broad N-H+ Ammonium bands Salt->Change2 Change3 Shift in C-N fingerprint

Figure 1: Reaction pathway showing the conversion of the free base to the dihydrobromide salt and the associated spectral consequences.

Experimental Protocol: IR Acquisition

To ensure reproducible data, the following protocol minimizes moisture interference, which is critical when analyzing amine salts that can be hygroscopic.

Method A: KBr Pellet (Preferred for Resolution)
  • Preparation: Grind 1-2 mg of 1-Propylpiperazine 2HBr with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Why this method? KBr pellets provide better resolution of the complex "ammonium band" region (2400-3000 cm⁻¹) compared to ATR.

Method B: Diamond ATR (Preferred for Speed)
  • Preparation: Place raw crystalline powder directly onto the diamond crystal.

  • Pressure: Apply high pressure to ensure good contact (critical for hard salt crystals).

  • Correction: Apply ATR correction to the final spectrum to account for penetration depth variance.

Spectral Analysis & Peak Assignment

The IR spectrum of the dihydrobromide salt is dominated by the vibrational modes of the piperazinium dication . The bromide ion is monoatomic and does not produce peaks in the mid-IR but influences the position of Hydrogen-bonding bands.

Table 1: Diagnostic IR Peaks for 1-Propylpiperazine 2HBr
Frequency Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3400 – 3200 Weak/AbsentFree N-H StretchCritical QC Check: The sharp peak seen in the free base (secondary amine) disappears or is heavily obscured upon full protonation.
3000 – 2400 Strong, BroadN-H⁺ Stretching Characteristic "Ammonium Band." Multiple overlapping broad peaks due to strong H-bonding between

and

.
2970 – 2850 MediumC-H Stretching Asymmetric and symmetric stretching of the propyl chain (

) and piperazine ring methylene groups.
1620 – 1580 MediumN-H⁺ Deformation Asymmetric bending of the quaternary ammonium group. This band is absent in the free base.
1470 – 1440 MediumCH₂ Scissoring Bending vibrations of the methylene groups in the propyl chain and ring.
1200 – 1000 StrongC-N Stretching Skeletal vibrations of the piperazine ring. Often shifts to lower frequencies in salts compared to the free base due to ring rigidification.
< 800 VariableRing Deformation "Fingerprint" region specific to the 1,4-disubstitution pattern of the piperazine ring.

Note: The broad absorption between 2400-3000 cm⁻¹ is the most definitive identifier of the salt form. If this region shows distinct, sharp peaks >3200 cm⁻¹ without the broad underlying absorption, the sample may be partially deprotonated or degraded.

Comparative Analysis: Salt vs. Free Base vs. Alternatives

Selecting the correct form is vital for process chemistry. The table below compares the 2HBr salt with its primary alternatives.

Table 2: Performance & Spectral Comparison
Feature1-Propylpiperazine 2HBr 1-Propylpiperazine (Free Base) Piperazine Dihydrochloride
Physical Form Crystalline Solid (mp ~260°C)Liquid / Low-melt SolidCrystalline Solid
Hygroscopicity Low to ModerateHigh (absorbs

)
Moderate
IR: N-H Region Broad (2400-3000 cm⁻¹) Sharp (~3250 cm⁻¹) Broad (2400-3000 cm⁻¹)
IR: 1600 Region Distinct N-H⁺ bend (~1600)Weak/AbsentDistinct N-H⁺ bend
Stability Excellent (Shelf-stable)Prone to oxidationExcellent
Primary Use Solid-phase handling, GMP synthesisLiquid-phase reactionsAlternative salt screen
Comparative Workflow: Quality Control Decision Tree

This workflow guides the analyst in determining if the material meets specifications based on IR data.

QC_Workflow Start Acquire IR Spectrum (Sample: 1-Propylpiperazine 2HBr) Check1 Check 3200-3500 cm⁻¹ Sharp single peak present? Start->Check1 ResultBad FAIL: Presence of Free Base or Hydrolysis Check1->ResultBad Yes (Impure) Check2 Check 2400-3000 cm⁻¹ Broad 'Ammonium' Envelope? Check1->Check2 No (Pure Salt) Check2->ResultBad No Check3 Fingerprint Match (1000-1200 cm⁻¹ C-N) Check2->Check3 Yes ResultGood PASS: Salt Form Confirmed Check3->ResultBad Mismatch Check3->ResultGood Match

Figure 2: QC Decision Tree for validating the salt form using IR spectroscopy.

Interpretation of Results

The "Ammonium" Envelope

The most common error in interpreting piperazine salt spectra is misidentifying the broad band from 2400–3000 cm⁻¹ as moisture (O-H stretch).

  • Differentiation: Water O-H stretches are typically centered higher (~3400 cm⁻¹). The N-H⁺ stretch in the dihydrobromide is lower energy due to the mass of the protonated nitrogen and the hydrogen bonding with the large bromide ion.

  • Causality: The protonation of the lone pairs on N1 and N4 removes the

    
     transitions available in the free base, changing the bond force constants and resulting in the observed blue shift of C-N bands and the appearance of N-H⁺ bending modes.
    
Application in Drug Development

1-Propylpiperazine dihydrobromide is frequently used to synthesize quinoxalines and sulfonamides .

  • Process Control: In a reaction mixture, the disappearance of the broad N-H⁺ band and the reappearance of a sharp N-H stretch (if converting back to base) or the disappearance of N-H signals entirely (if forming a tertiary amide/sulfonamide) allows for real-time reaction monitoring via in-situ IR (e.g., Mettler Toledo ReactIR).

References

  • Sigma-Aldrich. (2024). Product Specification: 1-n-Propylpiperazine dihydrobromide. Retrieved from .

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Piperazine Dihydrochloride (Analogous Salt). SRD 69.[9] Retrieved from .

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd. (Standard reference for Amine Salt assignments).
  • Chem-Impex International. (2024). 1-Propylpiperazine dihydrobromide Applications. Retrieved from .

  • SpectraBase. (2024).[10] 1-Propylpiperazine Dihydrobromide Spectra Data. Retrieved from .

Sources

Benchmarking 1-Propylpiperazine Synthesis Routes for Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propylpiperazine (CAS: 20302-04-1) is a critical intermediate in the synthesis of pharmaceutical agents, including sildenafil analogues and various CNS-active compounds. Its production at scale is historically challenged by the statistical distribution of alkylation products (mono- vs. di-substitution).

This guide benchmarks three dominant synthesis routes: Direct Alkylation , Catalytic Reductive Amination , and Acylation-Reduction .

The Verdict:

  • For Industrial Scalability & Green Chemistry: Catalytic Reductive Amination (Route 2) is the superior choice. It offers the highest atom economy, avoids genotoxic alkylating agents, and is readily adaptable to continuous flow processing.

  • For Laboratory/Pilot Scale (Non-GMP): Direct Alkylation (Route 1) remains viable if 1-bromopropane toxicity is managed and piperazine recovery systems are in place.

  • For High-Purity Requirements (Regulated): Acylation-Reduction (Route 3) provides excellent selectivity but is hampered by the regulatory status of propionyl chloride (a List I fentanyl precursor).

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Direct Alkylation Route 2: Catalytic Reductive Amination Route 3: Acylation-Reduction
Key Reagents Piperazine, 1-Bromopropane, Base (

)
Piperazine, Propanal,

, Catalyst (Pt/C or Raney Ni)
Piperazine, Propionyl Chloride, Reducing Agent (

/Borane)
Selectivity Low to Moderate (Requires large excess of piperazine to prevent di-alkylation)High (Steric and electronic control favors mono-product)Very High (Acylation is highly selective)
Atom Economy Poor (Stoichiometric salt waste; excess amine recycling required)Excellent (Water is the only byproduct)Poor (Stoichiometric salt and aluminum/boron waste)
Safety Profile High Risk : 1-Bromopropane is a neurotoxin and anticipated carcinogen.Moderate Risk : Flammability of

and pyrophoric catalysts.
High Risk :

is pyrophoric; Propionyl chloride is corrosive/toxic.
Regulatory Standard chemical handling.Standard.Restricted : Propionyl chloride is a DEA List I Chemical (fentanyl precursor).
Scalability Score ⭐⭐ (2/5)⭐⭐⭐⭐⭐ (5/5)⭐⭐ (2/5)

Route 1: Direct Alkylation (Nucleophilic Substitution)

Mechanism & Logic

This route relies on the nucleophilic attack of the secondary amine (piperazine) on an alkyl halide (1-bromopropane).

  • The Problem: The product, 1-propylpiperazine, is more nucleophilic than the starting material due to the electron-donating inductive effect of the propyl group. This leads to rapid over-alkylation to 1,4-dipropylpiperazine.

  • The Solution: Use a massive excess of piperazine (5–10 equivalents). Statistically, the alkyl halide is far more likely to encounter unreacted piperazine than the mono-alkylated product.

Scalability Bottlenecks
  • Recycling: You must recover and recycle 80-90% of your starting material (piperazine) to make the process economic.

  • Toxicity: 1-Bromopropane (n-propyl bromide) is increasingly regulated due to neurotoxicity. Engineering controls (closed systems) are mandatory.

Route 2: Catalytic Reductive Amination (Recommended)

Mechanism & Logic

This route involves the condensation of piperazine with propanal to form a hemiaminal, which dehydrates to an imine/enamine intermediate. This intermediate is then hydrogenated over a metal catalyst.[1][2]

  • Why it wins: Unlike alkyl halides, the aldehyde does not permanently alkylate the amine until the reduction step occurs. Under hydrogenation conditions, the reaction can be tuned to favor mono-alkylation.

  • Green Metrics: The only byproduct is water. No halogenated waste is generated.

Experimental Protocol: Continuous Flow Hydrogenation

Note: This protocol is adapted for a continuous flow hydrogenation reactor (e.g., H-Cube or trickle-bed reactor), which offers superior safety profile for handling hydrogen gas.

Reagents:

  • Piperazine (anhydrous)[3][4]

  • Propanal (Propionaldehyde)

  • Solvent: Methanol or Ethanol (Green alternative: 2-MeTHF)

  • Catalyst: 5% Pt/C or Raney Nickel cartridges

Step-by-Step Workflow:

  • Feed Preparation: Dissolve Piperazine (1.0 equiv) and Propanal (1.05 equiv) in Methanol (0.5 M concentration). Note: A slight excess of aldehyde ensures conversion, but too much promotes di-alkylation.

  • System Setup: Install a 5% Pt/C catalyst cartridge into the flow reactor. Set system pressure to 30–50 bar

    
     and temperature to 60–80°C.
    
  • Reaction: Pump the feed solution through the catalyst bed at a flow rate corresponding to a residence time of 2–5 minutes (approx. 0.5–1.0 mL/min for lab scale).

  • Workup: Collect the effluent. The solvent is removed via rotary evaporation.[5]

  • Purification: The crude oil is purified via vacuum distillation (bp ~140–150°C at moderate vacuum) to separate traces of unreacted piperazine and di-propyl byproduct.

Self-Validating Check:

  • GC-MS Monitoring: Aliquot the effluent. The ratio of Mono:Di should exceed 90:10. If di-alkylation rises, reduce temperature or lower the aldehyde equivalent slightly.

Route 3: Acylation-Reduction (The "Regulated" Route)

Mechanism & Logic[6]
  • Acylation: Piperazine reacts with propionyl chloride to form 1-propionylpiperazine. Selectivity is high because the resulting amide is non-nucleophilic, preventing further reaction at that nitrogen.

  • Reduction: The amide is reduced to the amine using a strong hydride donor (e.g., Lithium Aluminum Hydride - LAH) or catalytic hydrogenation at high pressure/temp.

Critical Regulatory Warning

Propionyl Chloride is a DEA List I Chemical in the United States (and similarly controlled globally) because it is a direct precursor to Fentanyl and its analogues.

  • Impact: Sourcing this reagent requires strict end-user verification, volume tracking, and secure storage. For many labs, the compliance burden outweighs the chemical advantages.

Visualization: Reaction Pathways & Logic

G Pip Piperazine (Starting Material) Propanal Propanal (Aldehyde) Pip->Propanal PropCl Propionyl Chloride (Regulated/List I) Pip->PropCl Mono 1-Propylpiperazine (Target) Pip->Mono Route 1: Direct Alkylation + 1-Bromopropane (Low Selectivity) PropHal 1-Bromopropane (Toxic/Alkylating) Propanal->Mono Route 2: Reductive Amination + H2 / Pt/C (High Selectivity) Amide 1-Propionylpiperazine (Intermediate) PropCl->Amide Route 3: Acylation (High Selectivity) Di 1,4-Dipropylpiperazine (Impurity) Mono->Di Over-Alkylation (Fast) Amide->Mono Reduction (LiAlH4 or H2)

Figure 1: Comparison of synthetic pathways. Green path indicates the recommended scalable route.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Tóth, J., et al. (2021). "C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative." Molecules. Link

  • U.S. Department of Justice, DEA. (2020). "Control of Precursor Chemicals: Propionyl Chloride." Federal Register. Link

  • Bredihhin, A., et al. (2007).[6] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters. Link

  • Sigma-Aldrich. "Safety Data Sheet: 1-Propylpiperazine Dihydrobromide." Link

Sources

Safety Operating Guide

1-Propylpiperazine Hydrobromide: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Stance

This guide supersedes generic "organic waste" protocols. 1-Propylpiperazine hydrobromide (often found as the dihydrobromide, CAS 64262-23-3) presents a dual-hazard profile: corrosivity derived from the hydrobromide acid salt and sensitization potential inherent to the piperazine scaffold.

Immediate Directive:

  • DO NOT dispose of via municipal drains.

  • DO NOT mix with nitrosating agents (e.g., sodium nitrite) due to the risk of forming carcinogenic N-nitrosamines.

  • DO NOT autoclave waste containing this compound (risk of bromide volatilization).

Chemical Characterization & Hazard Logic

To manage disposal effectively, one must understand the causality of the hazards. We are not just discarding a white powder; we are managing a potential acid generator and a biological sensitizer.

Physicochemical Profile
PropertySpecificationOperational Implication
CAS Number 64262-23-3 (Dihydrobromide)Use for waste manifesting.
Molecular Formula C₇H₁₆N₂[1][2][3] · xHBrReleases HBr upon thermal decomposition.
Acidity (pH) Acidic in aqueous solutionIncompatible with cyanides/sulfides (gas evolution) and strong bases (exothermic).
Solubility High (Water/Methanol)High mobility in aquatic environments; requires containment.
The "Why" Behind the Protocol
  • Hydrobromide Salt Nature: In solution, this compound dissociates. The free bromide ions can oxidize to bromine gas (

    
    ) under strong oxidizing conditions, or release corrosive HBr gas if heated dry. Therefore, incineration requires scrubbers.
    
  • Piperazine Moiety: Piperazines are known respiratory and skin sensitizers. Inadequate containment during disposal prep can lead to "laboratory asthma" among staff. Therefore, double-bagging and dust control are non-negotiable.

Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating" system means the protocol includes checks that prevent error propagation. Before moving waste to the central accumulation area, perform these checks:

Step 1: Segregation Verification

CRITICAL: Ensure the waste stream is free of Nitrosating Agents .

  • Mechanism:[4] Secondary amines (like the piperazine ring) react with nitrites/nitrous acid to form N-nitroso compounds (Class 1 Carcinogens).

  • Validation: Check the waste log. If the reaction involved

    
     or similar, this waste must be segregated as "High Hazard/Carcinogenic Potential."
    
Step 2: pH Assessment (Liquid Waste Only)
  • Action: Dip-test the aqueous waste stream.

  • Validation: If pH < 4, do not mix with general organic solvents containing azides or cyanides. Label as "Acidic Organic Waste."

Disposal Workflow Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Applicability: Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.

  • Protocol:

    • Primary Containment: Place solids in a clear, 6-mil polyethylene bag.

    • Deactivation (Optional for Trace): For small trace amounts on wipes, no deactivation is needed.

    • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum or a secondary bag.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "1-Propylpiperazine Hydrobromide (Solid)"[5]

      • Hazards: "Irritant," "Corrosive (Solid)."

    • Disposal Path: High-Temperature Incineration.

      • Reasoning: The facility must use an incinerator equipped with a scrubber (e.g., caustic soda scrub) to neutralize the HBr gas generated during combustion.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Filtrates, reaction solvents.

  • Protocol:

    • Compatibility Check: Verify the solvent system.

      • Halogenated Solvents (DCM/Chloroform): Compatible.[6]

      • Non-Halogenated (Methanol/Ethyl Acetate): Compatible.[6]

    • Bulking: Pour into the "Halogenated Organic Waste" carboy.

      • Note: Even if the solvent is non-halogenated (e.g., methanol), the presence of the HBr salt technically classifies the mixture as halogen-bearing for incineration purposes.

    • Labeling:

      • Constituents: "Methanol (95%), 1-Propylpiperazine HBr (5%)"

      • Hazards: "Flammable," "Corrosive," "Toxic."

Visualized Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-Propylpiperazine HBr StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Solution) StateCheck->Liquid Solution Bagging Double Bag in 6-mil Polyethylene Solid->Bagging LabelSolid Label: Toxic/Corrosive Solid Bagging->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) LabelSolid->Incineration NitrosamineCheck Contains Nitrosating Agents (Nitrites)? Liquid->NitrosamineCheck SegregateCarcinogen SEGREGATE: High Hazard Carcinogen Stream NitrosamineCheck->SegregateCarcinogen YES (Critical Risk) SolventCheck Solvent Type Check NitrosamineCheck->SolventCheck NO SegregateCarcinogen->Incineration Special Handling Halogenated Combine with Halogenated Waste SolventCheck->Halogenated Add to Carboy Halogenated->Incineration

Caption: Decision matrix for 1-Propylpiperazine HBr disposal, emphasizing the critical segregation of potential nitrosamine precursors.

Emergency Contingencies (Spill Response)

Scenario: 10g bottle breakage on benchtop.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Neutralization (The Chemical Lock):

    • Do not wipe dry powder.

    • Cover the spill with Soda Ash (Sodium Carbonate) or Calcium Carbonate . This neutralizes the hydrobromide acid potential immediately.

  • Cleanup:

    • Dampen the powder slightly with inert absorbent (vermiculite) or wet paper towels to prevent dust lofting.

    • Scoop into a wide-mouth jar.

  • Surface Decontamination: Wash the surface with water, followed by a soap solution. Verify pH of the surface is neutral (pH 6-8).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3085288, 1-Propylpiperazine dihydrobromide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine derivatives and sensitization. Retrieved from [Link][3]

Sources

A Senior Application Scientist's Guide to Handling 1-Propylpiperazine Hydrobromide: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Propylpiperazine hydrobromide is foundational to innovation. This compound, a key intermediate in pharmaceutical synthesis, particularly for central nervous system agents, demands a rigorous approach to safety.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling, grounded in established safety protocols and the specific hazards of the substance. Our objective is to build a self-validating system of safety around its use, ensuring both personal protection and experimental integrity.

Hazard Identification and Risk Profile

1-Propylpiperazine hydrobromide (CAS No. 64262-23-3) is a beige, odorless, solid powder.[2] Its primary hazards, as identified by the Globally Harmonized System (GHS), are significant and direct.[3] Understanding these is the first step in constructing a robust safety plan.

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (H319): The compound poses a serious risk of irritation to the eyes.[2][3]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[2][3]

The designated signal word for this chemical is "Warning," indicating a moderate level of hazard.[2][3] While no specific data on carcinogenicity or reproductive toxicity is available, the irritant nature of the compound necessitates stringent handling protocols to minimize any potential for prolonged or repeated exposure.[2][4]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified risks. The goal is to create an impermeable barrier between the researcher and the chemical. For piperazine derivatives, which can be sensitizers, this is particularly critical.[5]

Before considering wearable PPE, engineering controls must be in place. These are designed to contain the hazard at its source.

  • Chemical Fume Hood: All weighing and handling of 1-Propylpiperazine hydrobromide powder must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable, as it directly mitigates the risk of inhaling irritating dust.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9] Ensure eyewash stations and safety showers are readily accessible and tested regularly.[4][9][10]

The following table summarizes the essential PPE, which should be donned before entering the area where the chemical is handled.

Protection Area Required PPE Specification & Rationale
Eye & Face Safety Goggles & Face ShieldMust be impact-resistant and provide side-shield protection.[11] A full face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing, providing a secondary layer of protection against this highly irritating substance.[12]
Hand Nitrile Rubber GlovesNitrile gloves offer good resistance to a range of chemicals.[2] Always check for tears or holes before use. Double-gloving is recommended for extended procedures. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[2]
Body Laboratory CoatA long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing from contamination.[2]
Respiratory N95 Dust Mask (Minimum)While a fume hood is the primary control, a NIOSH-approved respirator (e.g., N95 dust mask) is required when dust may be generated outside of the hood or if ventilation is insufficient.[4][8][13] For significant exposures, a supplied-air respirator may be necessary.[12]

Procedural Workflow for Safe Handling

A systematic workflow minimizes error and ensures safety is integrated into the scientific procedure. This process flow is designed to be a self-validating system, where each step reinforces the safety of the next.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_area 1. Designate & Clear Handling Area gather_ppe 2. Assemble All Required PPE prep_area->gather_ppe don_ppe 3. Don PPE in Correct Sequence gather_ppe->don_ppe weigh 4. Weigh Compound Carefully don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve cleanup_initial 6. Initial Cleanup of Work Area dissolve->cleanup_initial doff_ppe 7. Doff PPE in Correct Sequence cleanup_initial->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash dispose 9. Dispose of Waste wash->dispose

Safe Handling Workflow for 1-Propylpiperazine hydrobromide.

Step-by-Step Operational & Disposal Plan

Preparation:

  • Designate Area: Clearly mark the area for handling, preferably within a chemical fume hood.[6]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before retrieving the chemical.

  • Don PPE: Put on your lab coat, followed by safety goggles, a face shield, and finally, gloves. If respiratory protection is needed, it should be donned after the goggles.

Handling:

  • Chemical Retrieval: Keep the container tightly closed until you are inside the fume hood.[2]

  • Weighing and Transfer: Perform all transfers of the solid powder within the fume hood to contain dust.[7]

  • Spill Management: In case of a spill, do not dry sweep.[12] Use a wet method or a HEPA-filtered vacuum to clean the area.[8] The collected material should be treated as hazardous waste.

  • Contamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][14] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2][14]

Disposal:

  • Waste Classification: All materials contaminated with 1-Propylpiperazine hydrobromide, including gloves, weigh boats, and cleaning materials, are classified as hazardous waste.[2]

  • Containerization: Place all solid and liquid waste into clearly labeled, sealed containers appropriate for hazardous chemical waste.

  • Disposal Protocol: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][9]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with 1-Propylpiperazine hydrobromide, ensuring a safe environment for groundbreaking research.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Propylpiperazine Dihydrobromide. Available at: [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine Dihydrochloride. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.